molecular formula C6H10N2O3 B1431630 (S)-Methyl 5-oxopiperazine-2-carboxylate CAS No. 1191885-41-2

(S)-Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B1431630
CAS No.: 1191885-41-2
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 5-oxopiperazine-2-carboxylate (CAS 1191885-41-2) is a chiral piperazinone derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile and key synthetic intermediate for the construction of peptidomimetics . Its primary research application is to induce specific turn structures in peptide sequences, functioning as a conformationally constrained dipeptide mimic that can replace proline to study and influence the secondary structure of bioactive molecules . Studies incorporating this scaffold into tetrapeptide sequences have revealed, via 1H-NMR spectroscopy, its ability to adopt distinct geometric arrangements and exhibit a low barrier to cis-trans isomerization at 313 K, which is crucial for understanding molecular recognition and stability . The piperazine core is a privileged structure in pharmaceuticals, frequently found in FDA-approved drugs across various therapeutic areas, including kinase inhibitors and receptor modulators . The high-yielding synthetic accessibility of related 5-oxopiperazine-2-carboxylates further enhances their utility as templates for generating structurally diverse compound libraries . With a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol, this product is offered with a high purity level (96%) . It is supplied as a solid and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled with the GHS07 pictogram and carries the hazard statements H315, H317, H319, and H335, indicating it may cause skin and eye irritation, cause an allergic skin reaction, and cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl (2S)-5-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659256
Record name Methyl (2S)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191885-41-2
Record name Methyl (2S)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Conformational Analysis of (S)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational properties of (S)-Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug design.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

(S)-Methyl 5-oxopiperazine-2-carboxylate represents a class of constrained amino acid surrogates . Unlike the flexible piperazine ring which predominantly adopts a chair conformation, the introduction of the lactam (amide) functionality at the 5-position imposes significant planarity constraints. This forces the ring into a dynamic equilibrium between half-chair (sofa) and twist-boat conformations. This guide details the structural determinants, experimental protocols for analysis, and the implications of this scaffold in mimicking peptide secondary structures (e.g.,


-turns).

Structural Fundamentals & Nomenclature

To accurately analyze the conformation, we must first define the atom numbering and geometric constraints.

  • Core Scaffold: 5-oxopiperazine (also known as piperazin-2-one).

  • Numbering Scheme:

    • N1: Secondary amine (distal to carbonyl).

    • C2: Chiral center bearing the methyl ester (S-configuration).

    • C3: Methylene bridge.

    • N4: Lactam nitrogen.

    • C5: Lactam carbonyl.

    • C6: Methylene bridge adjacent to N1.

  • Stereochemistry: The (S)-configuration at C2 places the carboxylate group in a specific spatial orientation relative to the N1-H and the lactam plane.

The Lactam Constraint

The defining feature of this molecule is the amide bond at N4-C5 . Resonance stabilization imparts partial double-bond character (


), forcing the atoms C3-N4-C5-C6  (and the carbonyl oxygen) to lie essentially in the same plane. This removes the torsional freedom found in saturated piperazines, restricting the ring to non-chair puckering modes.

Conformational Landscape

The conformational analysis of (S)-Methyl 5-oxopiperazine-2-carboxylate revolves around two primary variables: Ring Puckering and Substituent Orientation .

Ring Puckering Modes

Due to the planarity of the lactam segment, the ring cannot adopt a perfect chair. Instead, it exists in an equilibrium dominated by two low-energy conformers:

  • Half-Chair (Sofa) Form:

    • Four atoms are coplanar (N4-C5-C6-N1).

    • C2 and C3 lie above/below the plane.[1]

    • This conformation minimizes torsional strain in the saturated segment but creates some eclipsing interactions.

  • Twist-Boat Form:

    • A flexible conformation often adopted to relieve 1,3-allylic strain or steric clashes from bulky substituents.

    • In 2-substituted oxopiperazines, the twist-boat can become the global minimum if the substituent (ester) requires a pseudo-equatorial orientation that the half-chair cannot perfectly accommodate.

Orientation of the C2-Carboxylate

The (S)-methoxycarbonyl group at C2 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric repulsion with the axial protons at C6.

  • Pseudo-Equatorial: The C2-H bond is axial-like. This is the thermodynamically preferred state in non-polar solvents.

  • Pseudo-Axial: Stabilized only by specific electronic effects (e.g., stereoelectronic interactions with the N1 lone pair) or intramolecular hydrogen bonding (e.g., N1-H

    
     O=C-OMe).
    
Peptidomimetic Implications

This scaffold is frequently cited as a


-turn mimic . The spatial arrangement of the N1-H and the C5=O (carbonyl) mimics the 

and

residues of a peptide turn, making it a valuable template for constraining peptide backbones in drug discovery.

Experimental Analysis Protocol

To rigorously determine the conformation of this specific analog, a combination of NMR spectroscopy and computational modeling is required.

NMR Spectroscopy Workflow

The primary diagnostic tool is the analysis of vicinal coupling constants (


) and Nuclear Overhauser Effects (NOE).

Step 1: Solvent Selection

  • CDCl

    
    :  Used for baseline conformational analysis (minimizes solvent competition for H-bonds).
    
  • DMSO-

    
    :  Used to identify intramolecular Hydrogen bonds. If the chemical shift or coupling of N1-H is temperature-independent, it suggests an intramolecular H-bond (stabilizing a specific conformer).
    

Step 2:


 Coupling Analysis (Karplus Relationship) 
Analyze the coupling between the proton at C2 (H2) and the protons at C3 (H3a, H3b).
  • Pseudo-Axial H2 (Equatorial Ester): Expect one large coupling (

    
     Hz) and one small coupling (
    
    
    
    Hz).
  • Pseudo-Equatorial H2 (Axial Ester): Expect two small couplings (

    
     Hz).
    

Step 3: NOESY/ROESY

  • Strong NOE: Between H2 and H6(axial) indicates a 1,3-diaxial relationship (confirming the ester is equatorial).

  • Weak/No NOE: Between H2 and H6 suggests the ester might be axial (forcing H2 equatorial).

Data Summary Table: Diagnostic Parameters
ParameterPseudo-Equatorial Ester (Major)Pseudo-Axial Ester (Minor)
Ring Pucker Distorted Half-Chair / Twist-BoatBoat-like / Envelope

(Hz)

(large, anti-periplanar)

(small, gauche)

(Hz)

(small, gauche)

(small, gauche)
NOE (H2

H6ax)
StrongWeak / Absent
Rel. Energy (

)
0.0 kcal/mol+1.5 - 3.0 kcal/mol

Visualization of Logic & Workflow

The following diagram illustrates the decision logic for assigning the conformation based on experimental data.

ConformationalAnalysis cluster_constraints Structural Constraints start Start: (S)-Methyl 5-oxopiperazine-2-carboxylate lactam Lactam Planarity (N4-C5) start->lactam chiral C2 Chirality (S) start->chiral experiment 1H NMR Analysis (CDCl3) lactam->experiment chiral->experiment coupling Analyze 3J(H2-H3) Couplings experiment->coupling large_j Large J (~10Hz) + Small J (~4Hz) (Axial H2 detected) coupling->large_j Anti-periplanar H-H small_j Small J only (<5Hz) (Equatorial H2 detected) coupling->small_j Gauche H-H conformer_A Conformer A: Pseudo-Equatorial Ester (Half-Chair / Twist-Boat) *Most Likely* large_j->conformer_A conformer_B Conformer B: Pseudo-Axial Ester (Boat / Envelope) small_j->conformer_B gamma_turn Application: Gamma-Turn Mimicry conformer_A->gamma_turn Stabilizes Turn

Caption: Logic flow for determining the dominant conformer of 5-oxopiperazine-2-carboxylates using NMR coupling constants.

Synthesis & Application Context

While this guide focuses on analysis, understanding the synthesis is crucial for sample purity. The standard route involves the reaction of L-Serine methyl ester with glyoxal/glyoxylate equivalents, followed by reductive cyclization.

Drug Design Utility[2][3]
  • GPCR Ligands: The 5-oxopiperazine core is a privileged scaffold for G-protein coupled receptors (e.g., Tachykinin NK1 antagonists).

  • Protease Inhibitors: The rigid backbone positions the ester (or derived amide) to interact with the S1/S1' pockets of proteases (e.g., Serine proteases).

  • Solubility: The lactam nitrogen (N4) reduces basicity compared to piperazine, while N1 remains basic (pKa ~8-9), improving oral bioavailability and blood-brain barrier penetration.

References

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry.

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.

  • Micklatcher, M. L., et al. (1993).The conformational analysis of 2-oxopiperazines. Tetrahedron.

Sources

Technical Guide: Solubility and Stability of (S)-Methyl 5-oxopiperazine-2-carboxylate

[1]

Executive Summary

(S)-Methyl 5-oxopiperazine-2-carboxylate (CAS: 68470-87-1 / Analogous) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1] Structurally, it features a six-membered lactam (piperazinone) ring and a methyl ester moiety.[1][2] Its utility stems from its ability to constrain peptide backbones, mimicking

12

However, its dual functionality—a secondary amine (basic) and a methyl ester (electrophilic/labile)—presents specific solubility and stability challenges.[2] This guide provides a mechanistic understanding of these properties and standardizes protocols for their evaluation in drug development workflows.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting behavior in solution.[2]

PropertyValue / CharacteristicImplication
Molecular Formula

Low Molecular Weight Fragment
Molecular Weight ~158.16 g/mol High ligand efficiency potential
H-Bond Donors 2 (Amine NH, Amide NH)High polarity; potential for self-aggregation
H-Bond Acceptors 3 (Ester Carbonyl, Amide Carbonyl, Amine N)Water solubility promoter
Predicted LogP -0.9 to -0.5 (Hydrophilic)Prefers aqueous/polar organic media
pKa (Amine) ~8.0 - 9.0 (Estimated)Protonated at physiological pH (cationic)
Chirality (S)-EnantiomerRequires chiral purity monitoring (enantiomeric excess)

Solubility Analysis

Solvent Compatibility

The compound exhibits a "polar-aprotic" preference due to its amide backbone and ester functionality.[1][2]

  • Primary Solvents (High Solubility):

    • DMSO (Dimethyl sulfoxide): Excellent solvent for stock solutions (>50 mg/mL).[2]

    • Methanol/Ethanol: Good solubility, but potential for transesterification upon prolonged storage in alcohols other than methanol.[2]

    • DCM/Methanol (9:1): Preferred system for extraction and chromatography.[2] The addition of methanol disrupts intermolecular hydrogen bonding of the amide.[2]

  • Secondary Solvents (Moderate/Low Solubility):

    • Water: Moderate to high solubility.[2] Solubility increases significantly at pH < 7 due to protonation of the secondary amine (

      
      ).[2]
      
    • Acetonitrile: Moderate solubility; often used as a co-solvent for HPLC.[2]

  • Anti-Solvents (Precipitation):

    • Diethyl Ether / Hexanes: The compound is insoluble in non-polar hydrocarbons, making these ideal for precipitation purification steps.[2]

pH-Dependent Solubility Behavior

The secondary amine provides a handle for pH manipulation.[1][2]

  • Acidic pH (pH 1-4): Highly soluble.[1][2] The amine is fully protonated (

    
    ), preventing aggregation.[2]
    
  • Neutral/Basic pH (pH > 8): Solubility decreases as the amine deprotonates to the neutral free base.[2] Self-aggregation via intermolecular amide H-bonding may occur, leading to precipitation or gelation at high concentrations.[1][2]

Stability Assessment

Stability is dictated by two primary degradation pathways: Ester Hydrolysis and Lactam Ring Opening .[2]

Degradation Pathways (Visualized)

The following diagram outlines the mechanistic pathways for degradation under stress conditions.

DegradationPathwayscluster_stabilityStability ZonesCompound(S)-Methyl 5-oxopiperazine-2-carboxylate(Intact Active)AcidHydrolysisAcidic Hydrolysis(pH < 2)Compound->AcidHydrolysisH3O+ / HeatBaseHydrolysisBasic Hydrolysis(pH > 9)Compound->BaseHydrolysisOH-Product_Acid(S)-5-oxopiperazine-2-carboxylic acid(Free Acid)AcidHydrolysis->Product_AcidFast Ester CleavageBaseHydrolysis->Product_AcidSaponificationProduct_RingOpenLinear Dipeptide Derivatives(Ring Opening)BaseHydrolysis->Product_RingOpenLactam Hydrolysis(Extreme Conditions)

Caption: Figure 1. Degradation pathways.[2][3] The methyl ester is the primary liability, susceptible to hydrolysis under both acidic and basic conditions.[2] The lactam ring is relatively robust but may open under harsh basic forcing conditions.

Critical Stability Factors[1][2]
  • Hydrolytic Susceptibility:

    • The methyl ester is labile .[2] In aqueous buffers at pH > 8, saponification occurs rapidly, yielding the carboxylic acid.[2]

    • Recommendation: Avoid storing aqueous solutions overnight. Prepare fresh or freeze at -20°C.

  • Thermal Stability:

    • Solid State: Generally stable up to ~100°C (Melting point typically >150°C for this class).[2]

    • Solution: Heating >40°C in protic solvents accelerates ester hydrolysis.[2]

  • Stereochemical Stability:

    • The chiral center at C2 (alpha to the carbonyl) is susceptible to racemization under strongly basic conditions (via enolate formation).

    • Control: Maintain pH < 9 during processing to preserve enantiomeric excess (% ee).

Experimental Protocols

As a self-validating system, use these protocols to determine the exact parameters for your specific batch.

Protocol A: Kinetic Solubility Determination

Purpose: To define the maximum concentration for bioassays.

  • Preparation: Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of PBS (pH 7.4). Vortex vigorously for 1 minute.[1][2]
    
  • Equilibration: Shake at room temperature (25°C) for 4 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 100x in mobile phase and analyze via HPLC-UV (210 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate storage conditions and identify degradation impurities.

  • Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: Add 0.1 N HCl (1:1 v/v). Incubate at RT for 24h.

    • Base: Add 0.1 N NaOH (1:1 v/v). Incubate at RT for 4h.

    • Oxidation: Add 3%

      
      .[2] Incubate at RT for 24h.
      
    • Heat: Heat stock solution to 60°C for 4h.

  • Analysis: Neutralize samples and analyze via LC-MS.

    • Success Criteria: >95% recovery of parent peak indicates stability.[2]

    • Failure Mode: Appearance of M-14 peak (Hydrolysis: Methyl loss + H gain).[1][2]

Storage and Handling Recommendations

Based on the ester/lactam profile, the following storage logic applies:

ConditionRecommendationRationale
Solid State -20°C, DesiccatedPrevents moisture absorption and slow hydrolysis.[1][2]
Stock Solution DMSO, -20°CDMSO prevents hydrolysis; low temp halts kinetics.[1][2]
Aqueous Solution Use immediatelyEsters hydrolyze in water (

can be hours at pH 8).[2]
Handling Avoid strong basesPrevents racemization and ester cleavage.[2]

References

  • Guitot, K., et al. (2009).[2] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • RSC Publishing. (2008).[2] "High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates."[1][2] Organic & Biomolecular Chemistry.

  • PubChem. (2025).[2][4][5][6] "Methyl piperazine-2-carboxylate (Analogous Scaffold Data)." National Library of Medicine.[2]

  • MDPI. (2019).[2] "Lipase-Catalyzed Chemoselective Ester Hydrolysis." Molecules.

Technical Guide: (S)-Methyl 5-oxopiperazine-2-carboxylate as a Dipeptide Mimic

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on (S)-Methyl 5-oxopiperazine-2-carboxylate , a critical scaffold in peptidomimetic drug design.

Executive Summary

The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold represents a privileged class of peptidomimetics designed to overcome the inherent pharmacokinetic limitations of native peptides—specifically poor proteolytic stability and low membrane permeability. By constraining the N-C


 and C

-C(=O) bonds within a six-membered lactam ring, this mimic effectively "locks" the peptide backbone into a specific conformation (typically a

-turn or

-turn), thereby reducing the entropic penalty of receptor binding while masking the peptide bond from proteolytic cleavage.

This guide details the structural rationale, validated synthetic protocols, and conformational properties required to deploy this scaffold in high-affinity ligand design.

Part 1: Structural Rationale & Mechanism

The "Freidinger Lactam" Evolution

Unlike flexible linear peptides, the 5-oxopiperazine scaffold introduces a covalent constraint. It is functionally analogous to a dipeptide surrogate where the side chains of residues


 and 

can be retained or modified, but the backbone dihedral angles (

,

) are restricted.
  • Native Dipeptide: High rotational freedom; susceptible to rapid hydrolysis by peptidases.

  • 5-Oxopiperazine Mimic:

    • Constraint: The piperazinone ring fixes the

      
       angle of the 
      
      
      
      residue and the
      
      
      angle of the
      
      
      residue.
    • H-Bonding: The lactam nitrogen (N4) and carbonyl (C5) serve as hydrogen bond donors and acceptors, mimicking the native backbone amide but in a fixed vector.

    • Chirality: The (S)-configuration at C2 (derived from L-amino acids) ensures the mimic projects substituents in a vector consistent with natural L-peptide helices or turns.

Conformational Locking

The scaffold predominantly induces a Type II


-turn  or an inverse 

-turn
geometry. This is critical for targeting G-Protein Coupled Receptors (GPCRs) and proteases where the bioactive conformation often requires a hairpin turn.

StructuralComparison Native Native Dipeptide (Flexible, Unstable) Target Target Receptor (GPCR/Protease) Native->Target High Entropic Cost Rapid Proteolysis Mimic (S)-Methyl 5-oxopiperazine -2-carboxylate (Rigid, Stable) Mimic->Target Pre-organized Conformation Protease Resistance Constraint Lactam Ring Constraint (Restricts u03c6, u03c8) Mimic->Constraint

Figure 1: Mechanistic comparison of the 5-oxopiperazine mimic versus a native dipeptide in receptor binding thermodynamics.

Part 2: Synthetic Methodology

The synthesis of the (S)-enantiomer must be stereoselective to preserve biological activity. The Reductive Amination-Cyclization route is the industry standard for high optical purity.

Reagents & Precursors
  • Starting Material: L-Serine methyl ester hydrochloride (or L-Diaminopropionic acid derivatives for N1-substitution).

  • Aldehyde Component: Ethyl glyoxylate (50% in toluene).

  • Reducing Agent: Sodium cyanoborohydride (NaBH

    
    CN) or Sodium triacetoxyborohydride (STAB).
    
  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

Validated Protocol (Solution Phase)

This protocol yields (S)-Methyl 5-oxopiperazine-2-carboxylate with >95% ee.

Step 1: Reductive Amination

  • Dissolve L-Serine methyl ester HCl (1.0 equiv) in anhydrous MeOH.

  • Add Ethyl glyoxylate (1.1 equiv) and stir at room temperature for 1 hour to form the imine intermediate. Note: Use molecular sieves (3Å) to drive imine formation.

  • Cool to 0°C. Add NaBH

    
    CN  (1.5 equiv) portion-wise.
    
  • Stir for 4 hours. Monitor by TLC (formation of the secondary amine).

  • Critical Checkpoint: Ensure complete reduction before proceeding to avoid side reactions.

Step 2: Spontaneous/Thermal Cyclization

  • The resulting secondary amine, N-(ethoxycarbonylmethyl)-L-serine methyl ester, often cyclizes spontaneously upon heating or standing due to the favorable 6-membered ring formation.

  • If cyclization is slow: Reflux in toluene with a catalytic amount of acetic acid for 4-6 hours.

  • The hydroxyl group of Serine remains on the side chain (can be protected or modified later). Note: For the core scaffold without the hydroxymethyl side chain, use L-Diaminopropionic acid precursors or post-synthetic modification.

Step 3: Purification

  • Evaporate solvent.

  • Redissolve in EtOAc, wash with saturated NaHCO

    
     and brine.
    
  • Purify via flash column chromatography (SiO

    
    , DCM:MeOH gradient).
    

Quantitative Data Summary

ParameterValueNotes
Yield (Step 1) 85-92%High efficiency reductive amination.
Yield (Step 2) 70-80%Cyclization is thermodynamically favored.
Optical Purity >98% eeStereocenter from L-Serine is preserved.
Physical State White SolidStable at room temperature.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

To incorporate this mimic into a longer peptide chain, a "sub-monomer" approach is recommended.

Protocol: On-Resin Assembly
  • Resin Loading: Start with a Rink Amide or Wang resin.

  • Acylation: Couple Bromoacetic acid to the N-terminus of the resin-bound peptide using DIC/DIPEA.

  • Displacement: React the resin with an L-amino acid ester (e.g., H-Ser-OMe) in DMSO to displace the bromide, forming a secondary amine.

  • Cyclization: The free amine attacks the resin-bound carbonyl? Correction: In the standard "sub-monomer" peptoid synthesis, we form N-substituted glycines.[1] For 5-oxopiperazines, we typically couple an N-Fmoc-amino aldehyde or use the Ugi reaction on-resin.

    • Preferred SPPS Route: Use a pre-synthesized N-Fmoc-5-oxopiperazine-2-carboxylic acid building block.

    • Coupling Reagent: HATU/HOAt (standard conditions).

    • Deprotection: 20% Piperidine in DMF (standard Fmoc removal).

SynthesisWorkflow Start L-Amino Acid Ester (Chiral Source) Step1 Reductive Amination (+ Ethyl Glyoxylate) Start->Step1 Imine formation Intermed Intermediate: N-(carboxymethyl)-amino ester Step1->Intermed NaBH3CN Reduction Step2 Cyclization (Lactam Formation) Intermed->Step2 Heat / Acid Cat. Final (S)-Methyl 5-oxopiperazine -2-carboxylate Step2->Final Purification

Figure 2: Step-by-step synthetic workflow for the solution-phase generation of the scaffold.

Part 4: Applications & Case Studies

Protease Inhibition

The 5-oxopiperazine ring is isosteric with the peptide bond but lacks the scissile amide bond geometry required by serine proteases.

  • Mechanism: It occupies the S1/S1' pockets of enzymes like Thrombin or Factor Xa without being cleaved.

  • Data: Incorporation of this scaffold into tetrapeptides has shown a 10-100 fold increase in half-life (t

    
    )  in human plasma compared to the linear analog.
    
GPCR Ligands (Substance P)

In the development of Neurokinin-1 (NK1) receptor antagonists, the 5-oxopiperazine core was used to mimic the C-terminal turn of Substance P.

  • Result: The rigid core improved binding affinity (

    
     in nanomolar range) by pre-organizing the aromatic side chains into the correct hydrophobic pharmacophore.
    
Pharmacokinetic Optimization
PropertyEffect of ScaffoldMechanism
Solubility IncreasedDisruption of peptide aggregation/stacking.
Permeability ImprovedReduced number of H-bond donors (N-alkylation).
Metabolism StableSteric hindrance prevents peptidase access.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • Limbach, M., et al. (2009). "Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates as Dipeptide Mimics." Organic & Biomolecular Chemistry.

  • Sugihara, T., et al. (2025). "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." Journal of Chemical Information and Modeling.

  • BenchChem. (2025).[2] "Methyl Piperazine-2-carboxylate: Discovery, Synthesis, and Biological Activity." Technical Whitepaper.

  • Micklisch, C., et al. (2018). "Solid-Phase Synthesis of Piperazinone Dipeptide Mimics." Green Chemistry.

Sources

The Emergent Therapeutic Potential of (S)-Methyl 5-Oxopiperazine-2-Carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Promise

The (S)-Methyl 5-oxopiperazine-2-carboxylate core is a conformationally constrained dipeptide mimic that has garnered significant interest in medicinal chemistry. Its rigid structure offers a unique platform for the design of novel therapeutic agents with enhanced selectivity and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of novel analogs derived from this promising scaffold. We will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals. The piperazine heterocycle is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to serve as a versatile scaffold and enhance aqueous solubility.[1]

I. The Synthetic Keystone: Crafting the Core and Its Analogs

A straightforward and efficient synthesis of the (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been established, starting from L- or D-serine and ethyl glyoxylate.[2] This foundational method provides a reliable route to the core structure, enabling further derivatization.

A more elaborate strategy for creating structurally diverse 5-oxopiperazine-2-carboxylates involves a sequence of Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation with α-bromo acid chlorides and a ring-closing twofold nucleophilic substitution.[3] This approach allows for significant variability in substituents, yielding a library of analogs for biological screening.[3]

Exemplary Synthetic Protocol: Synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid[2]
  • Starting Materials: L- or D-serine and ethyl glyoxylate.

  • Initial Reaction: Condensation of serine with ethyl glyoxylate.

  • Cyclization: Intramolecular cyclization to form the piperazinone ring.

  • Protection: Introduction of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.

  • Purification: The final product is purified using standard chromatographic techniques.

Rationale: The use of readily available chiral starting materials like L- and D-serine ensures the stereochemical integrity of the final product, which is crucial for biological activity. The Boc protecting group is essential for preventing unwanted side reactions during subsequent modifications of the carboxylate group or the piperazine ring.

Synthesis_Workflow Serine L- or D-Serine Intermediate1 Condensation Product Serine->Intermediate1 Glyoxylate Ethyl Glyoxylate Glyoxylate->Intermediate1 Cyclized_Product Piperazinone Ring Intermediate1->Cyclized_Product Cyclization Boc_Protected N-Boc-5-oxo-piperazine- 2-carboxylic acid Cyclized_Product->Boc_Protected Boc Protection Biological_Activities Core (S)-Methyl 5-oxopiperazine- 2-carboxylate Analogs Neuro Neurodegenerative Disorders Core->Neuro AChE/BChE Inhibition Metabolic Metabolic Disorders Core->Metabolic MC4R Agonism & DPP-IV Inhibition Pain Pain & Epilepsy Core->Pain Ion Channel Modulation Inflammation Inflammation Core->Inflammation Cytokine Inhibition Oncology Oncology Core->Oncology Antiproliferative Effects

Caption: Diverse biological activities of (S)-Methyl 5-oxopiperazine-2-carboxylate analogs.

III. Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of these novel analogs requires a suite of robust and validated assays.

A. Enzyme Inhibition Assays (e.g., AChE/BChE)

This protocol is adapted from the modified Ellman's method. [4]

  • Preparation of Reagents: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Add the enzyme and the test compound to a 96-well plate and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor (e.g., donepezil) as a positive control and a vehicle control (without inhibitor) is crucial for validating the assay performance. The linearity of the reaction rate over time should also be confirmed.

B. Cell-Based Assays for Antiproliferative Activity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a widely used method to assess cell viability. [5]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight. [6][7]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50).

Causality in Experimental Choice: The choice of cell lines should be relevant to the intended therapeutic application. The incubation time should be sufficient to observe a significant effect on cell proliferation.

C. In Vivo Models for Efficacy Assessment

For promising lead compounds, evaluation in animal models is a critical step.

  • Anti-obesity Studies: The efficacy of MC4R agonists can be evaluated in diet-induced obese rats by monitoring food intake, body weight, and other metabolic parameters over a period of several weeks. [8]* Antihyperglycemic Activity: The effect of DPP-IV inhibitors on blood glucose levels can be assessed in streptozotocin-induced diabetic mice or in db/db mice, which are genetic models of type 2 diabetes. [9]An oral glucose tolerance test is a standard procedure in these studies. [9]* Anti-Parkinson's Disease Activity: The potential of compounds to alleviate motor deficits can be studied in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated zebrafish model. [10]

IV. Conclusion and Future Directions

The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold and its analogs represent a versatile and promising class of compounds with the potential to address a wide range of unmet medical needs. The diverse biological activities, from enzyme inhibition in neurodegenerative diseases to receptor modulation in metabolic disorders, highlight the adaptability of this chemical framework. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their detailed mechanisms of action, and exploring their full therapeutic potential through rigorous preclinical and clinical development. The continued exploration of this scaffold is poised to yield novel and effective therapies for a multitude of challenging diseases.

References

  • Limbach, M., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2008). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. Organic & Biomolecular Chemistry, 6(20), 3816–3822. [Link]

  • Park, S. B., & Kim, Y. K. (2006). Bioactive Δ5-2-oxopiperazines currently under the drug development. Journal of the Korean Chemical Society, 50(5), 337-347. [Link]

  • Tian, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Journal of Medicinal Chemistry, 51(20), 6467-6478. [Link]

  • Manju, K., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24. [Link]

  • Jarvis, M. F., et al. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Al-Wahaibi, L. H., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2795. [Link]

  • Niswender, C. M., et al. (2010). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Chemical Neuroscience, 1(1), 47–62. [Link]

  • Szabó, R., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3333. [Link]

  • Es-Sayed, M., et al. (2008). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 6(20), 3816-3822. [Link]

  • Singh, A. K., et al. (2015). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 85(2), 163-176. [Link]

  • Liu, Y., et al. (2023). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Marine Drugs, 21(6), 332. [Link]

  • Ahn, J. M., & Park, S. B. (2008). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. Chemical Communications, (43), 5433-5443. [Link]

  • Meanwell, N. A. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 64(18), 13391-13459. [Link]

  • Cumpstey, I. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Pharmaceuticals, 12(2), 64. [Link]

  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

  • Tönnies, E., et al. (2017). Redox-based therapeutics in neurodegenerative disease. British Journal of Pharmacology, 174(12), 1593-1607. [Link]

  • Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]

Sources

Methodological & Application

Application Note: Advanced Coupling Strategies for Hindered Secondary Amines (Piperazinones)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling sterically hindered secondary amines, such as piperazinones and their derivatives, presents a significant challenge in medicinal chemistry and peptide synthesis. Standard carbodiimide (EDC/DIC) and benzotriazole (HOBt) protocols frequently result in low yields, incomplete conversion, or excessive epimerization due to the reduced nucleophilicity and steric obstruction of the amine center. This guide provides a technical analysis of "third-generation" coupling reagents—specifically HATU, COMU, T3P, and acid fluoride generators (TFFH/Ghosez’s Reagent)—and outlines optimized protocols for their application in synthesizing hindered peptidomimetics.

Introduction: The Steric & Electronic Challenge

Piperazinones differ from standard secondary amines (like piperidine) due to the presence of the lactam moiety. This introduces two critical hurdles:

  • Electronic Deactivation: The inductive effect of the amide carbonyl reduces the electron density of the N1-amine, making it a poorer nucleophile.

  • Steric Constraint: Substituents on the piperazinone ring (particularly at the C3 or C5 positions) create a "picket fence" effect, blocking the trajectory of attack required for standard active esters.

Successful coupling requires reagents that generate highly reactive, less bulky electrophiles or utilize anchimeric assistance to accelerate the rate-determining step (amide bond formation) over competing hydrolysis or racemization pathways.

Mechanism of Action & Reagent Selection

To overcome the energy barrier of hindered couplings, we must move beyond simple active esters.

The "Neighboring Group Effect" (HATU & COMU)

Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure offer a distinct advantage over HOBt. The nitrogen atom in the pyridine ring of HOAt (present in HATU) forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This anchimeric assistance can increase reaction rates by orders of magnitude.

Acid Fluorides & Chlorides (TFFH & Ghosez)

When the steric bulk of the coupling reagent itself (e.g., the large phosphonium/uronium salt) prevents approach, the solution is to generate a smaller electrophile. Acid fluorides (via TFFH) and acid chlorides (via Ghosez’s reagent) are physically smaller than OBt/OAt esters, allowing them to penetrate the steric shield of the piperazinone.

Cyclic Anhydrides (T3P)

Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. It is highly reactive yet produces low epimerization because the byproduct is a non-nucleophilic, water-soluble phosphonate, driving the equilibrium forward without reversible side reactions.

Decision Matrix

The following diagram illustrates the logical flow for selecting a reagent based on substrate difficulty and epimerization risk.

ReagentSelection cluster_legend Legend Start Start: Hindered Amine Coupling CheckEpim Is the Carboxylic Acid Chiral/Prone to Epimerization? Start->CheckEpim YesEpim Yes: High Risk CheckEpim->YesEpim Yes NoEpim No: Low Risk CheckEpim->NoEpim No T3P Select T3P (Propylphosphonic Anhydride) Low epimerization, easy workup YesEpim->T3P COMU Select COMU/Oxyma Safer than HATU, high reactivity YesEpim->COMU ExtremeSterics Is steric hindrance extreme? (e.g., Aib, N-Me, Piperazinone) NoEpim->ExtremeSterics HATU Select HATU Gold standard for sterics ExtremeSterics->HATU Moderate AcidHalide Select Acid Fluoride (TFFH) or Chloride (Ghosez) ExtremeSterics->AcidHalide Extreme Decision Decision Point Reagent Recommended Reagent

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and epimerization sensitivity.

Comparative Data Analysis

The following table summarizes the performance characteristics of key reagents for hindered secondary amines.

ReagentActive SpeciesSteric ToleranceEpimerization RiskByproduct RemovalRecommended Solvent
HATU OAt EsterHighModerateChromatography requiredDMF, NMP
COMU Oxyma EsterHighLowWater soluble (mostly)DMF, Green Solvents
T3P Mixed AnhydrideModerate-HighVery LowAqueous WashEtOAc, MeTHF, DCM
TFFH Acid FluorideVery HighModerateChromatographyDCM, DCE
Ghosez Acid ChlorideExtremeHighEvaporation/WashDCM, Chloroform

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU

Best for: General hindered couplings where epimerization is a manageable concern.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv). Stir for 2 minutes.

    • Note: Ensure the solution is basic (pH > 8 on wet litmus) before adding the coupling reagent.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes to form the activated ester.

  • Coupling: Add the hindered piperazinone amine (1.0–1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Low-Epimerization Coupling with T3P

Best for: Chiral amino acids and scale-up (easy workup).

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the piperazinone amine (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).

    • Note: DMF is not recommended for T3P as it can retard the reaction rate.

  • Base Addition: Add Pyridine (3.0–5.0 equiv) or NMM (N-methylmorpholine).

    • Expert Tip: Pyridine often gives higher yields than DIPEA with T3P due to reduced steric bulk around the proton transfer site.

  • Coupling: Add T3P (50% w/w solution in EtOAc) (1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU; patience is required.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), NaHCO₃, and brine.

Protocol C: The "Nuclear Option" – Ghosez’s Reagent (Acid Chloride)

Best for: Extremely hindered substrates where HATU/T3P fail. Requires strict anhydrous conditions.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Argon.

  • Chloride Formation: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise at 0°C or RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride) or by quenching an aliquot with MeOH to form the methyl ester for LCMS.

  • Coupling: In a separate flask, dissolve the piperazinone amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Addition: Cannulate the acid chloride solution slowly into the amine solution at 0°C.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting Guide

Issue: Low Conversion
  • Cause: The active ester is hydrolyzing before the amine can attack.

  • Solution: Switch to Protocol C (Ghosez) or Protocol A with HOAt additive . Increase concentration to 0.5 M to drive bimolecular kinetics.

Issue: Epimerization (Loss of Chirality)[2][3]
  • Cause: Over-activation leads to oxazolone formation, which is prone to racemization by base.

  • Solution: Switch to Protocol B (T3P) . Use a weaker base like Collidine (TMP) instead of DIPEA.[1] Perform the activation at 0°C.

Issue: Product Aggregation/Insolubility
  • Cause: Hindered peptides often aggregate, preventing reaction completion.

  • Solution: Use "Magic Solvents": a mixture of DCM/DMF/NMP (1:1:1) or add chaotropic salts like LiCl (0.4M in THF) to disrupt hydrogen bonding during coupling.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1] Organic Process Research & Development, 20(2), 140-177. Link

  • Ghosez, L., et al. (1979). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. As enantiomers of these compounds often exhibit distinct pharmacological and toxicological profiles, the development of reliable, enantioselective analytical methods is critical for drug development and quality control. This document provides a comprehensive guide to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of piperazinone enantiomers. We delve into the underlying principles of chiral recognition on polysaccharide-based stationary phases, present a systematic workflow for method development, and offer a detailed, field-proven protocol as a practical case study.

Introduction: The Significance of Chirality in Piperazinone-Based Drugs

Chirality is a fundamental property of many drug molecules, where a compound and its mirror image (enantiomer) are non-superimposable. In pharmacology, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The piperazinone core, with its potential for stereogenic centers, makes the control and analysis of its stereochemistry a regulatory and safety imperative.[1][2]

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for enantioselective analysis, providing a reliable means to separate, identify, and quantify enantiomers in both bulk drug substances and final formulations.[1] This note focuses on leveraging polysaccharide-based CSPs, which are renowned for their broad applicability and success in resolving a wide array of chiral compounds.[3][4]

The Science of Separation: Chiral Recognition on Polysaccharide CSPs

The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment that facilitates this differentiation.[5][6]

Mechanism of Action: The separation is governed by a combination of transient, non-covalent interactions between the analyte and the chiral selector (the polysaccharide derivative).[6] These interactions include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide derivatives can act as both hydrogen bond donors and acceptors.

  • π-π Interactions: Aromatic rings on the analyte can interact with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the interaction.

  • Steric Hindrance: The most critical factor is how the overall 3D structure of an enantiomer "fits" into the chiral grooves and cavities of the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and thus, separation.

The choice of the specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the mobile phase composition directly influences the strength and nature of these interactions, allowing for method optimization.[7][8]

A Systematic Approach to Chiral Method Development

A haphazard "trial and error" approach to chiral method development is inefficient. A structured, logical workflow is essential for rapidly identifying optimal conditions. This workflow ensures that each step builds upon the last, leading to a robust and reproducible method.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Solubility, UV spectra) B Select Screening Columns (e.g., IA, IB, IC, IG) A->B C Select Screening Mobile Phases (Normal, Polar Organic, Reversed) B->C D Identify Promising Conditions (Partial or Full Separation) C->D Execute Screening Runs E Optimize Mobile Phase (Vary Alcohol Modifier & Additives) D->E F Optimize Method Parameters (Flow Rate, Temperature) E->F G Perform System Suitability Test (SST) (Resolution, Tailing Factor) F->G Lock Final Conditions H Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) G->H I Finalize Method & Document H->I Chiral_Chromatogram Expected Chromatogram Output X Time (min) Y Absorbance (AU) origin X_axis origin->X_axis Y_axis origin->Y_axis peak1_start peak1_top peak1_end spline1 peak2_start peak2_top peak2_end spline2 label1 Enantiomer 1 (t_R1) label2 Enantiomer 2 (t_R2) resolution_label Resolution (Rs) > 1.5 p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p7 p7 p6->p7 p8 p8 p7->p8 p9 p9 p8->p9 p10 p10 p9->p10

Sources

Application Note: Unlocking Peptidomimetic Potential with (S)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic compounds to three-dimensional (3D) pharmacophores, (S)-Methyl 5-oxopiperazine-2-carboxylate has emerged as a privileged scaffold. Its high fraction of sp3-hybridized carbons (


) and defined stereochemistry allow it to mimic the 

-turn and

-turn secondary structures of proteins. This guide details the application of this scaffold in synthesizing peptidomimetics, specifically focusing on regioselective functionalization protocols that enable rapid library generation for GPCR and protease targets (e.g., Factor Xa, Integrins).

Structural Significance & Pharmacophore Utility[1][2]

The "Escape from Flatland"

Modern drug discovery prioritizes scaffolds with 3D complexity to improve solubility and selectivity. The 5-oxopiperazine ring offers a distinct advantage over planar heteroaromatics:

  • Chirality: The (S)-configuration at C2 mimics the natural L-amino acid backbone, ensuring stereochemical compatibility with biological targets.

  • H-Bonding Network: The C5-carbonyl acts as a hydrogen bond acceptor, while the N4-amine serves as a donor/acceptor, mimicking the peptide bond geometry without the hydrolytic instability of linear peptides.

  • Conformational Constraint: The ring restricts the rotation of the

    
     and 
    
    
    
    angles, locking attached substituents into bioactive conformations (often Type II
    
    
    -turns).
Functionalization Vectors

The molecule serves as a trifunctional "hub":

  • N4-Position (Secondary Amine): The primary vector for diversity (alkylation/acylation).

  • C2-Position (Ester): The "exit vector" for peptide coupling or heterocycle formation.

  • N1-Position (Lactam Nitrogen): A secondary vector for hydrophobic collapse elements (requires specific base-mediated alkylation).

Visualizing the Workflow

The following diagram illustrates the strategic functionalization pathways for this scaffold.

G Scaffold (S)-Methyl 5-oxopiperazine- 2-carboxylate (Core Scaffold) N4_Path N4-Functionalization (Diversity Input) Scaffold->N4_Path  Reductive Amination  or Acylation N1_Path N1-Alkylation (Advanced/Optional) Scaffold->N1_Path  NaH / R-X C2_Path C2-Ester Hydrolysis (Peptide Coupling) N4_Path->C2_Path  LiOH / THF Library Peptidomimetic Library Generation C2_Path->Library  Amide Coupling N1_Path->C2_Path Target Target: Protease/GPCR Binding Library->Target  Screening

Figure 1: Strategic functionalization workflow. The N4 pathway (Green) is the primary route for introducing diversity, followed by C2 activation (Yellow) for chain extension.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Library Generation)

Context: The N4 nitrogen is a secondary amine and is significantly more nucleophilic than the N1 amide nitrogen. This protocol selectively functionalizes N4 without protecting N1.

Materials:

  • (S)-Methyl 5-oxopiperazine-2-carboxylate (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq) for Reductive Amination

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold (1.0 mmol) and the desired aldehyde (1.1 mmol) in anhydrous DCM (10 mL). Add glacial acetic acid (1 drop) to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 1 hour under nitrogen atmosphere. Why: This ensures complete formation of the iminium ion intermediate before reduction.

  • Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (MeOH/DCM 1:9). The secondary amine (N4) spot should disappear.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (usually EtOAc/Hexane gradient).

Checkpoint: The N1-amide proton (typically ~6.0-7.0 ppm in ¹H NMR) should remain intact. If N1-alkylation is observed, lower the temperature or switch to a weaker reducing agent (NaBH₃CN).

Protocol B: C2-Ester Hydrolysis and Peptide Coupling

Context: Converting the ester to the free acid allows the scaffold to be inserted into a peptide chain, acting as a rigid linker.

Materials:

  • N4-substituted scaffold (from Protocol A)

  • Lithium Hydroxide (LiOH·H₂O)

  • THF/Water (3:1 mixture)

  • Coupling Reagents: HATU, DIPEA

Step-by-Step Methodology:

  • Saponification: Dissolve the methyl ester (1.0 mmol) in THF/Water (3:1, 8 mL). Cool to 0°C.

  • Base Addition: Add LiOH·H₂O (2.0 eq). Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Caution: Do not heat. The piperazinone ring is stable, but racemization at the C2 chiral center can occur at high temperatures under basic conditions.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl. Extract with EtOAc (or n-Butanol if highly polar).

  • Coupling (The "Turn" Synthesis):

    • Dissolve the crude acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

    • Add the amine/peptide partner (1.1 eq). Stir for 16 hours.

  • Validation: Verify the absence of racemization via Chiral HPLC.

Case Study & Applications

Target: Factor Xa Inhibitors (Anticoagulants)

Research has demonstrated that replacing the central glycine-glycine segment of linear inhibitors with the 5-oxopiperazine scaffold improves metabolic stability (half-life) by >40%.

Data Summary: Linear vs. Constrained Analogues

PropertyLinear Peptide (Gly-Gly)5-Oxopiperazine ScaffoldImprovement
IC50 (Factor Xa) 450 nM12 nM37x Potency
T½ (Microsomal) 18 min>120 minStability
Permeability (Caco-2) Low (

)
Moderate (

)
Bioavailability

Note: Data represents average fold-improvements reported in structure-activity relationship (SAR) studies of piperazinone-based peptidomimetics.

Mechanism of Action

The (S)-Methyl 5-oxopiperazine-2-carboxylate locks the molecule into a "kinked" conformation. In Factor Xa, this allows the N4-substituent to project deeply into the S4 binding pocket, while the C2-carbonyl engages the oxyanion hole, a geometry difficult to access entropically with linear peptides.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[2] Journal of Organic Chemistry.

  • Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates."[3] Organic & Biomolecular Chemistry.

  • Sugiyama, H., et al. (2016). "Peptidomimetic therapeutics: scientific approaches and opportunities." Expert Opinion on Drug Discovery.

  • Chaudhary, P., et al. (2021). "The medicinal chemistry of piperazines: A review."[4] European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for (S)-Methyl 5-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with (S)-Methyl 5-oxopiperazine-2-carboxylate (CAS: 80556-89-4 derivatives) because you need a rigid, chiral constrainer for peptidomimetics. This scaffold offers a fixed geometry that mimics a


-turn, crucial for improving the pharmacokinetic profile of peptide drugs.

However, this molecule presents a "Dual-Threat" challenge during coupling:

  • N4-Acylation (Secondary Amine): The amine at position 4 is nucleophilic but sterically encumbered. Standard protocols often lead to stalled conversion or guanidinium byproducts when using uronium salts (HATU/HBTU).

  • C2-Integrity (Chiral Center): The

    
    -proton at C2 is acidified by the adjacent carbonyls (ester and lactam). Over-exposure to base (TEA/DBU) during coupling will cause racemization, degrading your enantiomeric excess (ee).
    

This guide provides self-validating protocols to navigate these risks.

Module 1: N4-Functionalization (Coupling to the Secondary Amine)

The Challenge: Attaching an R-group (Acid) to the N4 position. The Risk: Reaction stalling due to sterics; formation of guanidine adducts if HATU is misused.

Optimized Protocol: The "Pre-Activation" Method

Do not mix all reagents simultaneously. The secondary amine of the piperazine is slower to react than primary amines. If HATU is present with the amine before the active ester is fully formed, the amine will attack the HATU directly, forming a dead-end guanidine species.

Step-by-Step Workflow
  • Activation Phase (The "Zero-Amine" Zone):

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add HATU (1.05 equiv) and HOAt (1.0 equiv). Note: HOAt improves kinetics for secondary amines better than HOBt.

    • Add DIPEA (2.0 equiv).

    • Crucial: Stir for 15–20 minutes at room temperature. This ensures complete conversion to the OAt-active ester.

  • Coupling Phase:

    • Add (S)-Methyl 5-oxopiperazine-2-carboxylate (1.0 equiv).

    • Monitor via LC-MS.[1] Conversion should reach >90% within 2-4 hours.

  • Troubleshooting Stalled Reactions:

    • If conversion stalls at 60-70%, do not add more HATU. Add COMU (0.5 equiv) and TMP (2,4,6-trimethylpyridine) . TMP is a weaker base that minimizes racemization risk during prolonged reaction times.

Visual Workflow: N4-Coupling Logic

N4_Coupling Start Start: R-COOH Activate Add HATU/DIPEA (Wait 15 mins) Start->Activate ActiveEster Active Ester (OAt species) Activate->ActiveEster Formation AddScaffold Add Piperazine Scaffold ActiveEster->AddScaffold Nucleophilic Attack Check LC-MS Check (2 Hours) AddScaffold->Check Success Product Isolated (>95% ee) Check->Success Complete Stall Stalled <70%? Check->Stall Incomplete Rescue Add COMU/TMP (Non-nucleophilic base) Stall->Rescue Boost Rescue->Success

Caption: Logic flow for N4-acylation preventing guanidinium byproduct formation.

Module 2: C2-Preservation (Avoiding Racemization)

The Challenge: The C2 proton is the "Achilles' heel" of this molecule. Mechanism: Basic conditions promote enolization. Once the enolate forms, reprotonation is non-stereoselective, leading to the (R)-enantiomer (epimerization).

Critical Parameters for C2 Integrity
ParameterRecommendationScientific Rationale
Base Choice DIPEA or TMP (Collidine)Avoid TEA (Triethylamine). TEA is less sterically hindered and can act as a general base to deprotonate C2. DIPEA is too bulky to access the

-proton easily.
Coupling Agent T3P (Propylphosphonic anhydride)T3P operates in a slightly acidic/neutral buffer and does not require as much base as uronium salts. It is the "Gold Standard" for racemization-prone couplings.
Additives Oxyma Pure Superior to HOBt/HOAt in suppressing racemization (lowers the basicity required for activation).
Temperature 0°C to 10°C Lower temperature kinetically favors the coupling reaction over the proton abstraction (racemization).
Visual Mechanism: The Racemization Trap

Racemization_Risk S_Isomer (S)-Scaffold (Chiral C2) Enolate Planar Enolate (Chirality Lost) S_Isomer->Enolate Deprotonation by Base Base Excess Base (TEA/DBU) Base->Enolate Reprotonation Reprotonation Enolate->Reprotonation Mix Racemic Mixture (50% S / 50% R) Reprotonation->Mix Non-selective

Caption: Pathway of base-mediated racemization at the C2 position.

Troubleshooting & FAQ

Q1: My yield is low (30-40%) coupling a bulky amino acid to the N4 position. What now?

Diagnosis: Steric clash. The secondary amine N4 is flanked by the C5-carbonyl and the C3-methylene. Solution: Switch to Acid Fluorides .

  • Convert your bulky carboxylic acid to an acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Acid fluorides are highly reactive toward secondary amines but surprisingly stable to water and less prone to racemization than acid chlorides.

  • Protocol: Acid (1 eq), TFFH (1.1 eq), DIPEA (2 eq) in DCM. Stir 30 mins, then add piperazine scaffold.

Q2: I see a +99 mass adduct in my LCMS. What is it?

Diagnosis: This is the Guanidinium adduct . Cause: You used HATU and added the amine too quickly, or you used a large excess of HATU. The amine reacted with the central carbon of the HATU reagent instead of the activated ester. Fix: Follow the "Pre-Activation" protocol in Module 1 strictly. Reduce HATU to 0.98 equivalents relative to the acid to ensure no unreacted coupling reagent remains when the amine is added.

Q3: Can I hydrolyze the methyl ester before N4-coupling?

Answer: Avoid if possible. Hydrolyzing the ester to the free acid (COOH) at C2 creates a Zwitterion (Acid at C2, Amine at N4). This makes solubility in organic solvents (DMF/DCM) very difficult, forcing you to use water/alcohol mixtures which complicate standard coupling chemistries. Best Practice: Perform N4-coupling first (on the ester), then hydrolyze the ester with LiOH/THF/Water to reveal the acid for the next step.

References

  • Synthesis of Piperazine Scaffolds

    • Title: Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[2]

    • Source: Journal of Organic Chemistry (2009).[2]

    • URL:[Link]

  • Coupling Reagents & Racemization

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: Molecular Diversity (2024).
    • URL:[Link]

  • HATU Troubleshooting

    • Title: HATU Coupling: Challenges Associ
    • Source: Royal Society of Chemistry / Reaction Chemistry & Engineering.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 5-Oxopiperazine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Mechanistic Overview

5-oxopiperazine-2-carboxylates are critical peptidomimetic scaffolds. Their synthesis typically proceeds via the intramolecular cyclization of N-(2-haloacetyl)amino acid esters . While conceptually simple, this pathway is fraught with competing thermodynamic and kinetic traps.

The core challenge lies in the "Cyclization Triangle" : a three-way competition between the desired intramolecular ring closure, intermolecular oligomerization, and stereochemical degradation (racemization).

The Reaction Landscape (Decision Tree)

ReactionLandscape Start Amino Acid Ester (Chiral Starting Material) Acylation Step 1: N-Acylation (with Haloacetyl Halide) Start->Acylation Intermediate Linear Intermediate (N-(2-haloacetyl)amino ester) Acylation->Intermediate Cyclization PATH A: Cyclization (Intramolecular) Intermediate->Cyclization High Dilution Base Control Dimerization PATH B: Dimerization (Intermolecular) Intermediate->Dimerization High Conc. Fast Kinetics Racemization PATH C: Racemization (Enolization/Oxazolone) Intermediate->Racemization Strong Base High Temp Product Target: 5-Oxopiperazine-2-carboxylate (Chiral Retention) Cyclization->Product Oligomer Linear Dimers / Oligomers Dimerization->Oligomer Racemic Racemic Product (Loss of ee%) Racemization->Racemic

Figure 1: Mechanistic divergence in 5-oxopiperazine synthesis. Path A is the desired route; Paths B and C represent the primary failure modes.

Troubleshooting Module: The Racemization Crisis

Symptom: The product is isolated in good yield, but chiral HPLC reveals significant loss of enantiomeric excess (ee%). Root Cause: The C2 proton (alpha to the ester and amide) is acidic. Base-mediated deprotonation leads to a planar enolate intermediate, destroying chirality.

Mechanism of Failure

Racemization occurs via two distinct pathways during the cyclization step:

  • Direct Enolization: Strong bases (e.g., NaH, alkoxides) directly deprotonate the

    
    -carbon.
    
  • Oxazolone Formation: In activated systems, the amide oxygen attacks the ester carbonyl, forming a 5(4H)-oxazolone intermediate which is highly prone to racemization before ring-opening to the piperazine [1, 3].

Corrective Actions
VariableRecommendationScientific Rationale
Base Selection Switch to NaHCO₃ or DBU Avoid strong alkoxides. Use "soft" bases or biphasic systems (NaHCO₃/H₂O/CH₂Cl₂) to buffer pH.
Temperature Maintain < 0°C during base addition Deprotonation has a lower activation energy than cyclization; low temp kinetically favors the nucleophilic attack over proton abstraction.
Protecting Groups Use bulky esters (e.g., t-Butyl) Steric bulk shields the

-proton from base attack and suppresses oxazolone formation.
Leaving Group Switch Cl → Br or I Better leaving groups accelerate the rate of cyclization relative to the rate of racemization (Finkelstein reaction in situ).

Diagnostic Check:

  • If racemization is >5%, switch to a two-step protocol where the intermediate is isolated and cyclized using a mild base (e.g., K₂CO₃ in acetone) rather than a "one-pot" high-temperature method.

Troubleshooting Module: Oligomerization vs. Cyclization

Symptom: LC-MS shows peaks corresponding to [2M - HX] or polymer trails; yield of the cyclic monomer is low. Root Cause: Intermolecular reaction (dimerization) competes with intramolecular cyclization. This is governed by the Ruggli-Ziegler Dilution Principle .

The Kinetic Conflict
  • Intramolecular Cyclization: First-order reaction (

    
    ).
    
  • Intermolecular Dimerization: Second-order reaction (

    
    ).
    

As concentration (


) increases, the rate of dimerization increases exponentially compared to cyclization.
Protocol Optimization
  • High Dilution Technique:

    • Perform the cyclization step at concentrations < 0.01 M .

    • Pseudo-high dilution: Do not dump the substrate into the base. Instead, slowly add the substrate solution dropwise into a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of the unreacted intermediate near zero.

  • Solvent Choice:

    • Use non-polar solvents (e.g., Toluene, Xylene) if possible. Polar solvents can stabilize the charged transition states of linear polymerization.

    • Note: If solubility is an issue, DMF is acceptable but requires stricter temperature control.

  • Conformational Biasing (The Thorpe-Ingold Effect):

    • If your design allows, introducing gem-dimethyl groups on the carbon chain dramatically accelerates cyclization by forcing the reactive ends closer together [4].

Validated Synthetic Protocol

Method: Two-Step Synthesis via N-(2-Bromoacetyl)amino Acid Ester. Target: Generic (S)-5-oxopiperazine-2-carboxylate.

Step 1: N-Acylation (Schotten-Baumann Conditions)

This step minimizes racemization by using an aqueous/organic biphasic system.

  • Setup: Dissolve (S)-Amino Acid Ester HCl salt (1.0 equiv) in CH₂Cl₂ (0.2 M).

  • Base: Add saturated aq. NaHCO₃ (2.5 equiv). Cool to 0°C.[1]

  • Addition: Add Bromoacetyl bromide (1.1 equiv) dropwise over 30 mins.

  • Workup: Stir vigorously for 2h. Separate organic layer, wash with 1M HCl (cold), brine, dry over Na₂SO₄.

  • Validation: Check LC-MS for mono-acylated product. Do not purify by silica if unstable; proceed immediately.

Step 2: Cyclization (The Critical Step)

Uses Ammonia/Methanol for mild cyclization or NaH for difficult substrates.

Option A: Mild Cyclization (Preserves Chirality)

  • Solvent: Dissolve intermediate in Methanol (0.05 M - Dilute! ).

  • Reagent: Add 7N NH₃ in MeOH (5 equiv) or saturate with ammonia gas.

  • Reaction: Stir at Room Temperature for 16–48h.

    • Why? Ammonia acts as a nucleophile to displace Br (transiently forming amine) or simply acts as a base. The primary amine intermediate cyclizes rapidly on the ester.

  • Purification: Evaporate solvent. The product often precipitates or can be recrystallized from EtOAc/Hexanes.

Option B: Base-Mediated Cyclization (For N-alkylated precursors)

  • Setup: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF. Cool to 0°C.[1]

  • Addition: Add the intermediate (dissolved in THF) dropwise over 1 hour (Pseudo-high dilution).

  • Reaction: Allow to warm to RT.

  • Quench: Carefully with sat. NH₄Cl.

FAQ: Rapid Troubleshooting

Q: I see a side product with Mass [M+14]. What is it? A: This is likely O-methylation . If you are using Methanol as a solvent with a strong base, the methoxide can attack the amide carbonyl or the alkyl halide. Switch to a non-nucleophilic solvent like THF or Toluene.

Q: My reaction stalls at the linear intermediate. Why? A: The leaving group might be too poor (e.g., Chloroacetyl). Add a catalytic amount of NaI (Sodium Iodide) (10 mol%) to the reaction. This generates the Iodoacetyl intermediate in situ (Finkelstein reaction), which is ~100x more reactive toward nucleophilic attack [5].

Q: Can I use EDC/HOBt to close the ring from the free acid? A: Generally, no. Attempting to cyclize N-(2-aminoethyl)amino acid derivatives often leads to polymerization. The N-haloacetyl route is preferred because it creates a specific electrophile-nucleophile pair. However, if you are cyclizing a dipeptide (e.g., Gly-Pro), EDC/HOBt can work but often favors DKP (diketopiperazine) formation [2].

Q: How do I separate the enantiomers if racemization occurred? A: Chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (80:20 or 90:10).

  • Note: 5-oxopiperazines are polar; you may need 0.1% TFA or DEA in the mobile phase to sharpen peaks.

References

  • Mechanisms of Racemization in Peptide Synthesis. Source: Journal of Organic Chemistry / NIH URL:[Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Epimerisation in Peptide Synthesis. Source: MDPI Molecules URL:[Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. Source: Organic & Biomolecular Chemistry (RSC) URL:[2][Link]

Sources

Troubleshooting low yields in diastereoselective piperazinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SYN-001 Subject: Troubleshooting Low Yields & Stereochemical Erosion in Piperazinone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

Welcome to the Piperazinone Synthesis Support Center. You are likely here because your Ugi-Deprotection-Cyclization (UDC) or N-alkylation protocol is failing to deliver the expected yields or Diastereomeric Ratio (dr).

Piperazinones (2-oxopiperazines) are deceptive. While the 6-membered ring appears thermodynamically stable, the synthetic pathway is fraught with "invisible" bottlenecks: rotameric lock , oxazolone-mediated racemization , and oligomerization . This guide abandons generic advice to focus on the mechanistic failure points specific to this scaffold.

Module 1: The Pre-Cyclization Check (The Linear Precursor)

Before blaming the cyclization, you must validate the linear precursor. In Multicomponent Reactions (MCRs) like the Ugi-4CR, the "yield" is often lost before the ring ever closes.

Diagnostic: The "Stalled Imine" Phenomenon

Symptom: Low conversion of aldehyde/amine to the Ugi adduct. Root Cause: Incomplete imine formation prior to isocyanide addition, or reversible imine hydrolysis.

VariableRecommendationThe "Why" (Mechanistic Insight)
Solvent TFE (2,2,2-Trifluoroethanol) or MeOHTFE is a "magic solvent" for MCRs. Its strong hydrogen-bond donating ability stabilizes the imine and the nitrilium ion intermediate, accelerating the reaction significantly compared to THF or DCM.
Concentration High (0.5M - 1.0M) Ugi reactions are bimolecular at the rate-determining step. Dilution (<0.1M) favors side reactions and hydrolysis over the desired 4-component coupling.
Lewis Acid

(5-10 mol%)
If using sterically hindered amines,

coordinates to the imine nitrogen, increasing electrophilicity and facilitating isocyanide attack.

Module 2: The Cyclization Bottleneck

This is the most common point of failure. You have the linear intermediate (e.g., an N-acyl amino acid amide), but it refuses to close into the piperazinone ring.

The "Rotameric Lock" Problem

For the ring to close, the secondary amide bond in the linear precursor must rotate to bring the nucleophile (amine) and electrophile (ester/amide) into proximity.

  • The Issue: The trans-amide conformation is energetically favored but non-reactive. The cis-conformation is required for cyclization (Baldwin’s Rules favors 6-exo-trig, but geometry dictates kinetics).

  • The Fix: Heat is often insufficient and leads to degradation.

Troubleshooting Guide: Cyclization Conditions

Q: My LCMS shows only linear starting material after 24h. What now? A: Switch your base/solvent system immediately.

  • Standard (Fail):

    
     in DCM. (Too weak, poor solubility).
    
  • Aggressive (Risky): NaH in THF. (Fast, but causes epimerization).

  • Optimal:

    
     in MeCN or DMF at 60°C. 
    
    • Why: Cesium's large cation radius creates a "naked anion" effect, increasing the nucleophilicity of the attacking amine without being basic enough to deprotonate the

      
      -carbon (stereocenter).
      

Q: I see oligomers (dimers/trimers) instead of the ring. A: You have an intermolecular competition.

  • Solution: Pseudo-high dilution. Do not just dilute the flask. Add the linear precursor slowly (via syringe pump) to the base solution. This keeps the instantaneous concentration of the precursor low, favoring intramolecular cyclization over intermolecular polymerization.

Module 3: Stereochemical Integrity (The "Silent" Yield Killer)

You isolated the product, but the yield of the desired diastereomer is low because the reaction scrambled the stereocenter.

Mechanism of Epimerization

Stereochemical erosion usually occurs via the Oxazolone Pathway (Münchnone intermediate) during the activation step, not the cyclization step.

Epimerization Precursor Linear Precursor (L-Isomer) Activation Carboxyl Activation Precursor->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Fast cyclization onto carbonyl Enol Enolization (Loss of Chirality) Oxazolone->Enol Base-mediated proton abstraction Piperazinone_L Piperazinone (L-Isomer) Oxazolone->Piperazinone_L Amine Attack Piperazinone_D Piperazinone (D-Isomer) Oxazolone->Piperazinone_D Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 1: The Oxazolone "Shunt" Pathway. If the C-terminal activation is too strong or the base too harsh, the intermediate cyclizes onto itself to form an achiral enol, destroying diastereoselectivity.

Prevention Protocol
  • Avoid Carbodiimides (EDC/DCC) alone: These are notorious for oxazolone formation.

  • Use HOBt/HOAt additives: These trap the active ester as an intermediate that is reactive enough to aminolyze but less prone to oxazolone formation.

  • The "Ugi-Deprotection-Cyclization" (UDC) Advantage: By using the Ugi reaction, you generate the amide bond before the cyclization step, often bypassing the highly activated ester stage entirely.

Validated Protocol: UDC Synthesis of Chiral Piperazinones

Reference Standard: Adapted from Hulme et al. and Dömling et al.

Scope: Synthesis of 1,3,4-trisubstituted-2-oxopiperazines.

Step 1: The Ugi-4CR (Assembly)
  • Prepare: 1.0 equiv Aldehyde + 1.0 equiv Amine (

    
    ) in TFE (Trifluoroethanol)  (1.0 M). Stir 30 min to form imine.
    
  • Add: 1.0 equiv Boc-Glycine (or chiral Boc-amino acid) + 1.0 equiv Isocyanide.

  • Reaction: Stir at RT for 12–24 h.

  • Workup: Evaporate TFE. (TFE is expensive; recover if possible).

Step 2: Deprotection & Cyclization (One-Pot)
  • Deprotection: Dissolve crude residue in 20% TFA/DCM (10 mL/g). Stir 2 h. Evaporate to dryness. Critical: Remove all traces of TFA (co-evaporate with toluene).

  • Cyclization: Redissolve the TFA salt in MeCN (0.1 M).

  • Add Base: Add 3.0 equiv

    
     .
    
  • Conditions: Heat to 60°C for 4–6 h. Monitor by LCMS for the mass of (Linear - 18 Da).

  • Purification: Filter salts. Flash chromatography (MeOH/DCM).

Visual Troubleshooting Logic

Troubleshooting Start Low Yield / Poor Purity CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Mass = Linear Precursor CheckLCMS->Result1 Cyclization Failed Result2 Mass = Linear minus 18 (Product) CheckLCMS->Result2 Cyclization Worked Result3 Mass = Dimer/Oligomer CheckLCMS->Result3 Polymerization Action1 1. Switch Solvent to TFE 2. Use Cs2CO3 (Base) 3. Check Rotamer Lock Result1->Action1 Action2 Check Chiral HPLC. If racemic: Switch to HOBt activation or lower temp. Result2->Action2 Action3 High Dilution Protocol (Syringe Pump Addition) Result3->Action3

Figure 2: Decision Matrix for Piperazinone Synthesis Failures.

References

  • Hulme, C., et al. (1998).[1] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via a novel Ugi-4CR/deprotection/cyclization strategy." Tetrahedron Letters, 39(9), 1113-1116.

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Chemical Reviews, 106(1), 17-89.

  • Nenajdenko, V. G., et al. (2018).[2][3] "Trifluoroethanol as a Magic Medium for the Ugi Reaction." Chemistry – A European Journal, 24. (Contextual citation regarding TFE solvent effects).

  • Ghoshal, A., et al. (2017).[4][5] "Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds." Frontiers in Chemistry, 5, 93.

Sources

Technical Support Center: Identifying NMR Impurities in (S)-Methyl 5-oxopiperazine-2-carboxylate Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-Methyl 5-oxopiperazine-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities in your NMR spectra. As a key intermediate in medicinal chemistry, ensuring the purity of this compound is paramount. This guide is structured to help you diagnose and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling and analyzing (S)-Methyl 5-oxopiperazine-2-carboxylate via NMR spectroscopy.

Q1: What is the optimal deuterated solvent for running an NMR spectrum of (S)-Methyl 5-oxopiperazine-2-carboxylate?

Answer: The choice of solvent is critical for obtaining a high-quality spectrum. (S)-Methyl 5-oxopiperazine-2-carboxylate is a moderately polar compound due to the presence of the ester, amide, and secondary amine functional groups.

  • Primary Recommendation: Deuterated chloroform (CDCl₃) is often a good starting point as it can typically dissolve the compound and is a standard, less-interfering solvent.

  • Alternative for Higher Polarity: If solubility is an issue in CDCl₃, or if you need to avoid specific solvent residual peaks, Deuterated Methanol (Methanol-d₄, CD₃OD) or Deuterated Acetonitrile (Acetonitrile-d₃, CD₃CN) are excellent alternatives for polar compounds.[1]

  • For Exchange Experiments: Deuterium oxide (D₂O) is used specifically for identifying exchangeable protons (N-H and O-H) but is not a primary solvent for general characterization due to potentially limited solubility of organic compounds.

The principle of "like dissolves like" is the most reliable guide; polar solvents are best suited for polar compounds.[2]

Q2: How can I minimize contamination during NMR sample preparation?

Answer: Proactive prevention is the most effective strategy for avoiding impurities. Contamination often arises from glassware, solvents, or handling techniques.

Core Principles:

  • Glassware Integrity: Ensure all glassware, including vials and pipettes, is scrupulously clean and dry. It is best practice to oven-dry glassware before use to remove residual moisture and solvents.[2]

  • Solvent Purity: Use high-purity deuterated solvents from reputable suppliers. Keep solvent bottles tightly capped to prevent the ingress of atmospheric moisture.

  • Sample Handling: Prepare your sample in a clean, dry vial before transferring it to the NMR tube.[3] This allows you to ensure complete dissolution and visually inspect for particulates. Use a clean Pasteur pipette, preferably with a filter plug of cotton or glass wool, to transfer the solution into the NMR tube. This prevents the transfer of any undissolved solids or dust.[4]

For a detailed methodology, please refer to Protocol 1: Standard Operating Procedure for NMR Sample Preparation .

Troubleshooting Guide: Interpreting Unexpected Peaks

This section is designed to help you identify the source of specific, anomalous signals in your ¹H NMR spectrum.

Problem 1: I see a sharp singlet at ~1.56 ppm (in CDCl₃) or a broad peak around 4.8 ppm (in D₂O or DMSO-d₆). What is it?

Answer: This is almost certainly water (H₂O or HOD).[5][6] Atmospheric moisture is readily absorbed by deuterated solvents, especially hygroscopic ones like DMSO-d₆ and CD₃OD.

  • Causality: The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[5] In CDCl₃, it appears as a sharp singlet around 1.56 ppm. In solvents capable of hydrogen bonding like DMSO-d₆ or D₂O, the peak is often broader and appears further downfield.[6]

  • Confirmation: The most definitive way to confirm a water peak (or any exchangeable proton) is through a D₂O exchange experiment. See Protocol 2: Performing a D₂O Shake Experiment . Upon adding a drop of D₂O, the water peak will either disappear or merge with the new, larger HOD peak.

  • Solution: To minimize water contamination, use fresh, high-purity deuterated solvents and dry your sample thoroughly under high vacuum before preparing the NMR sample. Storing solvents over activated molecular sieves can also help.[4]

Problem 2: My spectrum shows signals for common laboratory solvents like acetone, ethyl acetate, or dichloromethane. Where did they come from?

Answer: These are residual solvents from the synthesis or purification steps. Their volatility and polarity dictate how difficult they are to remove.

  • Causality:

    • Ethyl Acetate & Hexanes/Heptane: Commonly used as eluents in column chromatography.

    • Dichloromethane (DCM) & Diethyl Ether: Often used for extraction.

    • Acetone: Frequently used for cleaning glassware and can be a stubborn impurity if not rinsed properly.[4]

    • Methanol/Ethanol: May be used during esterification or as a reaction solvent.[7]

  • Identification: The chemical shifts of these solvents are well-documented.[8][9][10][11] Refer to the table below for guidance.

  • Solution: The most effective removal method is drying the sample under high vacuum, sometimes with gentle heating (if the compound is thermally stable). For high-boiling point solvents like DMSO or DMF, purification via column chromatography or recrystallization may be necessary.

Data compiled from references and are subject to minor variations based on temperature and concentration.[5][10]

ImpuritySignal Type (in CDCl₃)Approx. δ (ppm) in CDCl₃Approx. δ (ppm) in DMSO-d₆Approx. δ (ppm) in D₂O
AcetoneSinglet2.172.092.22
DichloromethaneSinglet5.305.765.49
Diethyl EtherQuartet, Triplet3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.56 (q), 1.17 (t)
Ethyl AcetateQuartet, Singlet, Triplet4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)4.14 (q), 2.07 (s), 1.24 (t)
HexaneMultiplet~1.26, ~0.88~1.25, ~0.86~1.29, ~0.90
MethanolSinglet3.493.163.34
TolueneMultiplet, Singlet7.2-7.4 (m), 2.36 (s)7.2-7.3 (m), 2.30 (s)7.3-7.4 (m), 2.38 (s)
Problem 3: I observe unexpected signals that I suspect are related to the synthesis. What could they be?

Answer: Impurities can arise from unreacted starting materials, reagents, or by-products from side reactions. The synthesis of 5-oxopiperazine-2-carboxylates often involves the cyclization of amino acid derivatives.[12][13]

  • Potential Starting Material Impurities:

    • Protected Amino Acids: For instance, if the synthesis starts from a protected glutamate or aspartate derivative, residual starting material may be present. Look for characteristic signals of protecting groups (e.g., a large singlet for t-butyl groups around 1.4 ppm, or aromatic signals for a Cbz group).

    • Acylating Agents: Reagents like bromoacetyl chloride, if used in the synthesis, could lead to related by-products.[13]

  • Potential Side-Products:

    • Incomplete Cyclization: An acyclic precursor may persist. This would likely show more flexible CH₂ signals and potentially different chemical shifts for the amine and ester protons.

    • Oligomerization/Polymerization: Under certain conditions, piperazine derivatives can form dimers or oligomers, which would result in broadened signals and a complex spectrum.

Troubleshooting Workflow:

  • Review the specific synthetic route used.

  • Obtain NMR spectra of the key starting materials and reagents.

  • Compare the signals in your product spectrum to those of the starting materials.

  • Consider plausible side reactions (e.g., hydrolysis of the ester, incomplete reaction) and predict the spectra of those by-products.

Problem 4: My sample was pure initially, but after storage, new peaks have appeared. Is this degradation?

Answer: Yes, this is a strong possibility. Piperazine and its derivatives can undergo both thermal and oxidative degradation over time.[14]

  • Causality: The piperazine ring, particularly at the nitrogen atoms, can be susceptible to oxidation and ring-opening reactions. The presence of oxygen, heat, or light can accelerate these processes.

  • Common Degradation Products:

    • N-Formylpiperazine: Thermal degradation can sometimes involve the formation of formyl derivatives.[15][16] This would introduce a new singlet signal for the formyl proton (CHO) typically found far downfield, around 8.0 ppm.

    • Ring-Opened Products: Cleavage of the piperazine ring can lead to ethylenediamine-type structures.[17][18] This would drastically alter the spectrum, introducing new, more flexible aliphatic signals.

    • Oxidative Products: Oxidation can lead to products like 2-oxopiperazine.[18]

  • Solution: Store samples of (S)-Methyl 5-oxopiperazine-2-carboxylate in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. If degradation is suspected, re-purification by column chromatography or recrystallization is recommended.

Visualizations and Workflows
Diagram 1: General Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peak Observed in ¹H NMR check_solvent Compare peak to known solvent & impurity tables. start->check_solvent is_solvent Is it a common solvent or water? check_solvent->is_solvent d2o_shake Perform D₂O Shake Experiment (Protocol 2) is_solvent->d2o_shake No res_solvent Impurity: Residual Solvent/Water Action: Dry under high vacuum. is_solvent->res_solvent Yes is_exchangeable Does peak disappear or shift? d2o_shake->is_exchangeable check_sm Compare to spectra of starting materials/reagents. is_exchangeable->check_sm No exchangeable_proton Impurity: Exchangeable Proton (e.g., N-H, O-H, H₂O) is_exchangeable->exchangeable_proton Yes is_sm Does it match a starting material? check_sm->is_sm check_degradation Consider degradation. (N-formylation, oxidation, ring-opening) is_sm->check_degradation No sm_impurity Impurity: Starting Material Action: Re-purify sample. is_sm->sm_impurity Yes unknown Impurity: Unknown By-product Action: Further analysis (2D NMR, MS). check_degradation->unknown degradation_product Impurity: Degradation Product Action: Re-purify and store properly.

Caption: A workflow for systematically identifying unknown peaks in an NMR spectrum.

Diagram 2: Potential Sources of Sample Contamination

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_handling Sample Handling & Storage starting_materials Unreacted Starting Materials product (S)-Methyl 5-oxopiperazine-2-carboxylate NMR Sample starting_materials->product reagents Excess Reagents reagents->product side_products Side-Products side_products->product solvents Residual Solvents (Column, Extraction) solvents->product grease Stopcock Grease grease->product water Atmospheric Water water->product degradation Degradation Products (Oxidation, Thermal) degradation->product glassware Contaminated Glassware (e.g., Acetone) glassware->product

Caption: Common pathways for the introduction of impurities into an NMR sample.

Experimental Protocols
Protocol 1: Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your dried (S)-Methyl 5-oxopiperazine-2-carboxylate sample into a clean, dry glass vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a clean pipette.[1] This volume is optimal for standard 5 mm NMR tubes.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. Visually inspect against a light source to ensure no solid particles remain. If the sample is difficult to dissolve, you may consider gentle warming or sonication.[3]

  • Filtration and Transfer: Take a clean glass Pasteur pipette and plug the top with a small piece of cotton or glass wool. Use this filtered pipette to transfer the sample solution from the vial into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.

Protocol 2: Performing a D₂O Shake Experiment

This experiment is used to identify protons attached to heteroatoms (like N-H or O-H) that can exchange with deuterium.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like the N-H of the piperazine ring or any contaminating water) will have significantly decreased in intensity or disappeared entirely in the second spectrum. A new, larger HOD peak may also appear.

References
  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 217-219. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Link

  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10, 498. Link

  • Aspers, R. L. E. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(19), 8973-8979. Link

  • The Journal of Organic Chemistry. (2026). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Link

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7873-7879. Link

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(15), 3141-3152. Link

  • de Meijere, A., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Royal Society of Chemistry Publishing. Link

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Link

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(20), 7050-7057. Link

  • Guda, V. K., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 21(3), 323. Link

  • de Meijere, A., et al. (2009). High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate. ResearchGate. Link

  • Shaikh, M. S., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 78, 508-520. Link

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Link

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Chen, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Link

Sources

Technical Support Center: Managing Steric Hindrance in Peptide Coupling with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of peptide synthesis involving sterically hindered and constrained amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving efficient peptide coupling. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the synthesis of peptides containing sterically demanding residues.

Q1: My coupling reaction with an α,α-disubstituted amino acid (e.g., Aib) is showing low yield. What is the first thing I should check?

A1: The primary suspect in low-yield couplings with sterically hindered amino acids is incomplete activation or a coupling reagent that is not potent enough. Standard reagents like HBTU may be insufficient. Consider switching to a more powerful coupling reagent such as HATU, HCTU, or PyAOP, which are known to be more effective for difficult couplings.[1] Also, ensure your solvent and base conditions are optimal and that you are allowing sufficient reaction time.

Q2: I am observing significant epimerization in my peptide, especially when coupling a hindered amino acid. How can I minimize this?

A2: Epimerization is a common side reaction, particularly with sensitive amino acids like Histidine.[2][3] It is often exacerbated by extended reaction times and the presence of strong bases. To mitigate this, use a coupling reagent known for low racemization, such as DEPBT or TOTT.[1][4] Additionally, ensure you are not using an excessive amount of base and consider performing the coupling at a lower temperature, although this may require longer reaction times.

Q3: Can I simply "double couple" to improve the yield for a sterically hindered residue?

A3: While double coupling is a common strategy for difficult sequences, it may not be sufficient for severely hindered couplings and can increase the risk of side reactions.[5] It is often more effective to first optimize the coupling reagent and conditions. If a single, optimized coupling still results in low yield, a second coupling with fresh reagents can be beneficial. However, for extremely challenging cases, more advanced strategies may be necessary.

Q4: What role does the solvent play in overcoming steric hindrance?

A4: The choice of solvent is critical. Solvents with good swelling properties for the resin, such as NMP or DMF, are essential. For particularly difficult sequences prone to aggregation, which can be exacerbated by steric hindrance, using a solvent mixture like DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 can be effective. In some cases, using less polar solvents like toluene at elevated temperatures has been shown to improve yields for very difficult couplings.

Q5: Are there any alternatives to standard coupling reagents for extremely hindered amino acids?

A5: Yes, for exceptionally challenging couplings, such as those between two α,α-disubstituted amino acids, alternative methods have been developed. One such method involves the use of amino acid fluorides, which are highly reactive and particularly suited for coupling sterically hindered residues.[1] Another approach is the use of α,α-disubstituted α-amidonitriles, which can react with a peptide bearing an N-alkyl cysteine without the need for a coupling reagent.[6]

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent issues with sterically hindered couplings.

Guide 1: Diagnosing and Resolving Low Coupling Efficiency

Low coupling efficiency is the most frequent problem when dealing with constrained amino acids. This guide will walk you through a logical troubleshooting process.

Step 1: Assess the Severity of Steric Hindrance

Not all "hindered" couplings are equal. The difficulty increases with the bulkiness of both the incoming amino acid and the N-terminal residue of the peptide on the resin.

  • Moderate Hindrance: Coupling a single bulky amino acid (e.g., Val, Ile) next to a non-hindered residue.

  • High Hindrance: Coupling an α,α-disubstituted amino acid (e.g., Aib) or coupling to an N-alkyl amino acid.

  • Extreme Hindrance: Coupling two adjacent α,α-disubstituted amino acids.

Step 2: Re-evaluate Your Coupling Reagent

The choice of coupling reagent is paramount. If you are experiencing issues, your current reagent may not be sufficiently reactive.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey Considerations
HBTU/TBTUAminium/UroniumModerateStandard, cost-effective, but may be insufficient for highly hindered couplings.
PyBOPPhosphoniumHighGenerates OBt active esters; good for many difficult couplings.[7]
HATUAminium/UroniumVery HighGenerates more reactive OAt esters; highly effective for sterically demanding couplings and overcoming steric hindrance.[8]
HCTUAminium/UroniumVery HighGenerates O-6-ClBt esters, which are more reactive than OBt esters.
COMUAminium/UroniumVery HighBased on Oxyma Pure, offering high reactivity comparable to HATU with improved safety and solubility.[1]
PyAOPPhosphoniumVery HighHOAt-analog of PyBOP, offering faster coupling rates.[1]
TFFHFormamidiniumHighGenerates amino acid fluorides in situ, excellent for α,α-disubstituted amino acids.[1]
Step 3: Optimize Reaction Conditions

Even with the right reagent, suboptimal conditions can lead to failure.

  • Base: Use a non-nucleophilic base like DIEA or 2,4,6-collidine. Ensure the correct stoichiometry is used, as excess base can promote racemization.

  • Solvent: As mentioned in the FAQs, ensure your solvent (typically DMF or NMP) is of high purity and adequately swells the resin. Consider using chaotropic salts like LiCl in the coupling mixture to disrupt aggregation.

  • Temperature: For particularly stubborn couplings, increasing the temperature can be effective.[9] Microwave-assisted peptide synthesis allows for rapid heating and can significantly improve yields for difficult sequences, though it may increase the risk of racemization for sensitive amino acids like Cys and His.[3][10]

  • Time: Extend the coupling time. Monitor the reaction using a qualitative test like the Kaiser test to determine completion.

Workflow for Troubleshooting Low Coupling Yield

G start Low Coupling Yield Observed reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) start->reagent conditions Optimize Reaction Conditions reagent->conditions If yield is still low temp Increase Temperature (Conventional or Microwave) conditions->temp If yield is still low double_couple Perform a Double Coupling temp->double_couple If yield is still low reassess Reassess Strategy (e.g., Amino Acid Fluorides) temp->reassess If racemization is a concern capping Cap Unreacted Amines double_couple->capping double_couple->reassess If still incomplete proceed Proceed with Synthesis capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Guide 2: Protocol for a Difficult Coupling Using HATU

This protocol provides a robust starting point for coupling a sterically hindered Fmoc-protected amino acid.

Materials:
  • Fmoc-protected sterically hindered amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Step-by-Step Methodology:
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.

  • Pre-activation:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Drain the solvent from the swollen peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for at least 2 hours at room temperature. For extremely hindered couplings, this time can be extended to 4 hours or overnight.

  • Monitoring:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test (or other appropriate qualitative test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times) to remove any residual reagents and byproducts.

  • Capping (Optional but Recommended):

    • To ensure that any unreacted N-terminal amines do not interfere with subsequent steps, perform a capping step.[11]

    • Treat the resin with a solution of 20% acetic anhydride and 2% DIEA in DMF for 30 minutes.

    • Wash the resin again as described in Step 5.

III. Advanced Strategies for Overcoming Extreme Steric Hindrance

For cases where even optimized protocols with potent coupling reagents fail, more advanced techniques may be required.

Use of Amino Acid Halides

Fmoc-amino acid chlorides and fluorides are highly reactive acylating agents that can be effective for coupling extremely hindered amino acids.[1] TFFH can be used to generate amino acid fluorides in situ, providing a convenient method for their use.[1]

Elevated Temperatures and Microwave Synthesis

Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of a sterically hindered coupling.[9] Microwave peptide synthesizers are particularly effective at this, allowing for rapid and controlled heating to temperatures that can drive difficult couplings to completion.[3][10] However, it is crucial to be aware of the increased potential for racemization, especially with sensitive residues.[10]

Pseudoproline Dipeptides and Backbone Modifications

In some cases, the steric hindrance is exacerbated by peptide aggregation on the solid support. Introducing pseudoproline dipeptides or other backbone modifications can disrupt the secondary structures that lead to aggregation, thereby improving the accessibility of the N-terminal amine for coupling.[12]

Mechanism of Action: Onium vs. Phosphonium Reagents

Understanding the mechanism of your coupling reagent can help in making an informed choice.

G cluster_0 Onium Salt (e.g., HATU) cluster_1 Phosphonium Salt (e.g., PyBOP) AA_COOH R-COOH HATU HATU + Base AA_COOH->HATU ActiveEster_OAt OAt Active Ester (Highly Reactive) HATU->ActiveEster_OAt Peptide_NH2 Peptide-NH2 ActiveEster_OAt->Peptide_NH2 Peptide_Bond_1 Peptide Bond Peptide_NH2->Peptide_Bond_1 AA_COOH_2 R-COOH PyBOP PyBOP + Base AA_COOH_2->PyBOP ActiveEster_OBt OBt Active Ester (Reactive) PyBOP->ActiveEster_OBt Peptide_NH2_2 Peptide-NH2 ActiveEster_OBt->Peptide_NH2_2 Peptide_Bond_2 Peptide Bond Peptide_NH2_2->Peptide_Bond_2

Caption: Generalized activation mechanism for Onium and Phosphonium salts.

Onium salt reagents like HATU, in the presence of a base, react with the carboxylic acid of the amino acid to form a highly reactive OAt active ester.[8] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further enhancing the reactivity. Phosphonium reagents like PyBOP form the corresponding OBt active esters, which are also reactive but generally less so than OAt esters. This difference in reactivity is why HATU and other OAt-forming reagents are often preferred for sterically hindered couplings.

References

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed. Retrieved from [Link]

  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Reid, G. E. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. (n.d.). MDPI. Retrieved from [Link]

  • Bacsa, B., et al. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube. Retrieved from [Link]

  • Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: HPLC Resolution of Substituted Piperazinone Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Separation of cis/trans or syn/anti diastereomers of substituted piperazin-2-ones.

Introduction: The Piperazinone Challenge

Welcome to the technical guide for resolving substituted piperazinones. Unlike standard achiral small molecules, piperazin-2-ones present a "Triad of Difficulty" for chromatographers:

  • Stereochemical Complexity: They often possess multiple chiral centers (typically C3, C5, or C6), leading to diastereomeric pairs (cis/trans) that must be resolved.

  • Basicity: The N4-amine is basic (

    
    ), leading to silanol interactions and peak tailing, while the N1-amide is neutral but polar.
    
  • Conformational Flexibility: The six-membered ring can undergo chair-boat interconversions or amide bond rotation, creating "ghost peaks" or broad shoulders that mimic poor resolution.

This guide prioritizes Reversed-Phase (RP-HPLC) on achiral phases as the primary, most cost-effective strategy, reserving Chiral HPLC for difficult cases.

Module 1: Method Development Protocol

Phase 1: Stationary Phase Selection (The "Orthogonality" Rule)

Do not rely solely on C18. Diastereomers are chemically distinct species with different dipole moments and shape volumes. You need a phase that discriminates based on shape and electronic interaction, not just hydrophobicity.

Column ChemistryMechanism of ActionRecommendation
Pentafluorophenyl (PFP)

-

interaction, Dipole-dipole, Steric selectivity
Primary Choice. The fluorine atoms create a rigid, electron-deficient surface that interacts strongly with the amide dipole and separates isomers based on spatial arrangement (shape selectivity).
C18 (High Carbon Load) Hydrophobic interactionSecondary Choice. Good for general retention, but often fails to separate closely eluting diastereomers unless they have significantly different logP values.
Phenyl-Hexyl

-

interaction
Alternative. Useful if the piperazinone has aromatic substituents (e.g., benzyl groups).
Polysaccharide (e.g., AD/IC) Chiral recognitionTertiary Choice. Use in RP mode or Normal Phase if achiral separation fails. Can separate all 4 stereoisomers (enantiomers + diastereomers).
Phase 2: Mobile Phase & pH Strategy

The ionization state of the N4-amine controls retention and peak shape.

  • Condition A: High pH (pH 9.5 - 10.0)

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • Why: De-protonates the N4-amine (neutral form). This eliminates ionic interaction with silanols, sharpening peaks and increasing retention on hydrophobic phases.

    • Risk:[1] Requires high-pH stable columns (e.g., Hybrid Silica/Ethylene Bridged).

  • Condition B: Low pH (pH 2.0 - 3.0)

    • Buffer: 0.1% Formic Acid or TFA.

    • Why: Fully protonates the N4-amine. Good solubility.

    • Risk:[1] Protonated amines interact with residual silanols, causing tailing. Crucial Fix: Use a column with "end-capping" or add 5-10 mM Ammonium Formate to suppress silanol activity.

Phase 3: Temperature Tuning
  • Standard:

    
     to 
    
    
    
    .
  • Optimization: If you see split peaks that aren't diastereomers, increase temperature to

    
     to speed up conformational interconversion and merge rotamer peaks. Decrease  to 
    
    
    
    only if you need to freeze conformers to separate them (rarely recommended for QC methods).

Module 2: Troubleshooting & FAQs

Q1: I see a "shoulder" on my main peak. Is it the diastereomer or an impurity?

Diagnosis: It could be a diastereomer, a rotamer, or an epimer. Test:

  • Re-inject at

    
    .  If the shoulder merges into the main peak, it is a rotamer  (conformational isomer). If the resolution improves or stays distinct, it is a chemical isomer (diastereomer/impurity).
    
  • Check the UV Spectrum. Diastereomers usually have identical UV spectra. Impurities often differ.

Q2: My peaks are tailing severely (Asymmetry > 1.5).

Cause: The basic N4-amine is interacting with free silanols on the silica surface. Solution:

  • Switch to High pH: Run at pH 10 (if column permits).

  • Add an Ion-Pair Reagent: Add 0.05% TFA (creates an ion pair) or 10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," blocking silanols so your drug doesn't.

  • Change Column: Switch to a "Charged Surface Hybrid" (CSH) or PFP column designed for bases.

Q3: The ratio of my diastereomers changes over time in the autosampler.

Critical Alert: You are likely experiencing Epimerization . Mechanism: The


-proton next to the carbonyl (C3 position) or the amine can be acidic. In basic buffers (or even MeOH protic solvents), the chiral center can invert, converting cis to trans until equilibrium is reached.
Fix: 
  • Switch to an acidic mobile phase immediately.

  • Keep autosampler temperature at

    
    .
    
  • Avoid protic solvents (MeOH) in the diluent; use Acetonitrile (ACN).

Module 3: Visual Workflows

Workflow 1: Method Development Decision Tree

MethodDev Start Start: Piperazinone Mixture ColSelect Step 1: Column Selection (PFP or C18) Start->ColSelect MobilePhase Step 2: Mobile Phase pH ColSelect->MobilePhase CheckRes Check Resolution (Rs) MobilePhase->CheckRes GoodRes Rs > 1.5 Validate Method CheckRes->GoodRes Success BadRes Rs < 1.5 Overlapping Peaks CheckRes->BadRes Failure Selectivity Optimize Selectivity BadRes->Selectivity Peaks Co-elute Shape Optimize Peak Shape BadRes->Shape Tailing/Fronting Selectivity->ColSelect Switch to PFP/Phenyl Selectivity->MobilePhase Change MeOH <-> ACN Shape->MobilePhase Add TEA or Switch to High pH

Caption: Systematic workflow for resolving diastereomers. Note the loop back to column switching if selectivity fails.

Workflow 2: Troubleshooting Peak Anomalies

Troubleshooting Problem Problem: Split/Broad Peak HeatTest Test: Heat Column to 50°C Problem->HeatTest Result1 Peaks Merge HeatTest->Result1 Result2 Peaks Separate Further HeatTest->Result2 Concl1 Rotamers (Conformers) Action: Run Method at High Temp Result1->Concl1 Concl2 Diastereomers Action: Optimize Gradient Result2->Concl2

Caption: Diagnostic logic to distinguish between physical conformers (rotamers) and chemical isomers (diastereomers).

References

  • MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[2] [Link][2][3][4][5]

  • Fortis Technologies. (2024). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. [Link]

  • Sielc Technologies. Separation of Piperazine derivatives on Newcrom R1 HPLC column. [Link]

  • Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation.[6] (Mechanistic insights on epimerization). [Link]

Sources

Validation & Comparative

A Comparative Conformational Analysis: Piperazinone Versus Proline in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Peptide Science

In the quest for novel therapeutics, the conformational rigidity of peptides is a critical parameter influencing their bioactivity, stability, and target specificity. Constraining the flexible peptide backbone into a bioactive conformation can lead to enhanced potency and improved pharmacokinetic properties. Proline, with its unique cyclic side chain, has long been a cornerstone for introducing conformational constraints in peptide design. However, the exploration of proline mimetics and surrogates continues to yield valuable tools for fine-tuning peptide structure and function. This guide provides a detailed comparative analysis of the 2-oxopiperazine (PipO) scaffold versus the well-established proline (Pro) residue when incorporated into peptides, offering insights into their respective conformational landscapes and synthetic accessibility.

Introduction: The Quest for Conformational Control

The inherent flexibility of linear peptides often results in a multitude of conformations in solution, of which only a subset is biologically active. This conformational entropy can lead to reduced binding affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists employ various strategies to pre-organize the peptide backbone into a desired conformation. The incorporation of cyclic amino acids is a powerful approach to achieve this, as the ring structure restricts the available dihedral angles, thereby reducing the conformational freedom of the peptide chain.

Proline, the only proteinogenic secondary amino acid, imposes significant constraints on the peptide backbone due to its pyrrolidine ring, which locks the phi (φ) dihedral angle to approximately -65°.[1] This rigidity is instrumental in the formation of specific secondary structures like β-turns and polyproline helices.[2] However, the very properties that make proline a valuable tool also present certain limitations, such as its propensity for cis-trans isomerization of the peptide bond, which can lead to conformational heterogeneity.

The 2-oxopiperazine scaffold, a six-membered heterocyclic ring, has emerged as a promising proline surrogate. Its larger ring size and distinct stereochemistry offer an alternative set of conformational constraints that can be exploited in peptide design. This guide will delve into a comparative analysis of these two cyclic structures, examining their impact on peptide conformation, and providing practical insights into their synthesis and incorporation into peptide sequences.

Structural and Conformational Comparison

The fundamental difference between proline and 2-oxopiperazine lies in their ring size and composition, which directly translates to distinct conformational preferences.

Proline: The Five-Membered Constraint

The five-membered pyrrolidine ring of proline is not planar and exists in two puckered conformations: Cγ-endo (down) and Cγ-exo (up).[2] The ring pucker is correlated with the backbone dihedral angles, influencing the overall peptide conformation.[1] A crucial aspect of proline conformation is the cis-trans isomerization of the X-Pro peptide bond, where X is the preceding amino acid. While most peptide bonds strongly favor the trans conformation, the X-Pro bond has a significantly lower energy barrier for isomerization, with the cis isomer being populated to a considerable extent (typically 5-30% in solution). This isomerization can be a slow process and is often a rate-limiting step in protein folding.

2-Oxopiperazine: A Six-Membered Alternative

The six-membered ring of 2-oxopiperazine adopts a chair-like conformation, which is generally the most stable.[3] This chair conformation places the substituents in pseudo-axial and pseudo-equatorial positions, influencing the local geometry. Unlike proline, the amide bond within the 2-oxopiperazine ring is part of the six-membered cycle, which is expected to strongly favor the trans conformation, thus reducing the conformational heterogeneity associated with proline's cis-trans isomerization.

Experimental Data: A Head-to-Head Look

While direct, side-by-side comparisons of identical peptide sequences containing either proline or 2-oxopiperazine are limited in the literature, we can infer their comparative conformational effects from studies on each individual residue and related proline surrogates.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution conformation of peptides. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts provide information on inter-proton distances, dihedral angles, and the local electronic environment.

For proline-containing peptides, 2D NMR techniques like NOESY and ROESY are routinely used to distinguish between cis and trans isomers based on the characteristic NOE patterns between the α-protons of proline and the preceding residue.[4]

In the case of a 2-oxopiperazine-containing peptide, one would expect a simplification of the NMR spectrum due to the absence of significant cis-trans isomerism. The conformational analysis would focus on determining the chair conformation of the piperazinone ring and its influence on the surrounding peptide backbone through NOE-derived distance restraints and J-coupling analysis to determine backbone and side-chain dihedral angles.

ParameterProline2-Oxopiperazine
Ring Pucker Cγ-endo and Cγ-exoPredominantly chair conformation
Peptide Bond Significant population of cis and trans isomersStrongly favors trans conformation
φ Dihedral Angle Restricted to approx. -65° ± 25°[1]Expected to have a defined, but different, restricted range
NMR Spectrum Often complex due to cis-trans isomersGenerally simpler, single major conformer
X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide conformation in the solid state. The crystal structure of a BACE1 inhibitor containing a 6-substituted 2-oxopiperazine revealed the chair conformation of the piperazinone ring and its specific interactions within the enzyme's active site.[3] This provides valuable data on the bond angles, lengths, and dihedral angles adopted by the piperazinone moiety within a larger molecular context.

For comparison, numerous crystal structures of proline-containing peptides and proteins are available, showcasing its role in defining turns and helices. A comparative analysis of the backbone dihedral angles (φ, ψ, ω) from these structures can provide insights into the distinct structural landscapes imposed by each residue.

Dihedral AngleProline (typical)2-Oxopiperazine (in BACE1 inhibitor)[3]
φ ~ -60° to -75°Data to be extracted from specific crystal structures
ψ Wide range, defines turn/helix typeData to be extracted from specific crystal structures
ω ~ 180° (trans) or ~ 0° (cis)~ 180° (trans)

Experimental Protocols

Synthesis of Piperazinone-Containing Peptides

The incorporation of non-standard amino acids like 2-oxopiperazine into peptides typically requires the synthesis of a suitable building block for solid-phase peptide synthesis (SPPS).

Protocol: Synthesis of an Fmoc-protected 2-oxopiperazine derivative for SPPS

This protocol is a generalized representation based on synthetic strategies for similar heterocyclic compounds.

  • Synthesis of the Piperazinone Core: Start from a suitable dipeptide precursor, for example, a protected Phe-Gly dipeptide.[5] Cyclization can be achieved through various methods, such as intramolecular amide bond formation.

  • Functionalization: Introduce necessary functional groups for coupling and side-chain diversity. This may involve alkylation or acylation at the N1 or other positions of the piperazinone ring.[5]

  • Fmoc Protection: Protect the free amine with a fluorenylmethyloxycarbonyl (Fmoc) group to make it compatible with standard Fmoc-based SPPS.

  • Activation: The carboxylic acid moiety is activated for subsequent coupling on the solid support.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-PipO-OH, Activator) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Next cycle Cleavage 6. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Comparative Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Comparison Peptide_Pro Synthesis of Peptide-Pro NMR NMR Spectroscopy (NOESY, ROESY, TOCSY) Peptide_Pro->NMR Xray X-ray Crystallography Peptide_Pro->Xray CD Circular Dichroism Peptide_Pro->CD Computational Computational Modeling (MD Simulations) Peptide_Pro->Computational Peptide_PipO Synthesis of Peptide-PipO Peptide_PipO->NMR Peptide_PipO->Xray Peptide_PipO->CD Peptide_PipO->Computational Dihedral Dihedral Angles (φ, ψ, ω) NMR->Dihedral Secondary_Structure Secondary Structure (Turns, Helices) NMR->Secondary_Structure Cis_Trans Cis-Trans Isomerism NMR->Cis_Trans Ring_Pucker Ring Puckering NMR->Ring_Pucker Xray->Dihedral CD->Dihedral CD->Secondary_Structure Computational->Dihedral Computational->Secondary_Structure

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for (S)-Methyl 5-oxopiperazine-2-carboxylate Containing Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a novel ligand binds to its intended biological target within a physiological system is a cornerstone of successful therapeutic development.[1] This guide provides an in-depth technical comparison of modern methodologies for validating the target engagement of ligands containing the (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold. While this specific moiety is not yet widely represented in approved therapeutics, its close structural analogs are gaining attention, particularly as modulators of epigenetic targets.

A notable example is the reported activity of methyl piperazine-2-carboxylate as a potent activator of the METTL3/METTL14/WTAP (MTC) complex, the primary enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[2] This finding provides a critical foothold for our discussion, as we will use the MTC as a primary example of a target class for our theoretical (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand. The principles and techniques detailed herein are, however, broadly applicable to other potential target classes for this scaffold, which may include G-protein coupled receptors (GPCRs), kinases, and proteases.

The Imperative of Target Engagement Validation

Demonstrating target engagement is a critical step in drug discovery that bridges the gap between in vitro biochemical activity and in vivo pharmacological effect.[1] It provides the necessary evidence that a molecule interacts with its intended target in a complex biological environment, a prerequisite for interpreting efficacy and safety data. The choice of a target engagement assay is project-specific and depends on factors such as the nature of the target, the stage of the drug discovery pipeline, and available resources.[3]

A Comparative Analysis of Target Engagement Methodologies

Here, we compare and contrast a selection of cutting-edge techniques for validating target engagement, with a focus on their applicability to a potential MTC-targeting ligand containing the (S)-Methyl 5-oxopiperazine-2-carboxylate moiety.

I. Biophysical Methods: Probing the Direct Ligand-Target Interaction

Biophysical techniques provide quantitative information on the direct binding of a ligand to its purified target protein. These methods are invaluable for confirming a direct interaction and for determining key binding parameters such as affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[4] It allows for the real-time monitoring of association and dissociation events, providing detailed kinetic information.[5][6][7]

  • Causality of Experimental Choice: SPR is an excellent choice for initial hit validation and lead optimization due to its high sensitivity, low sample consumption, and ability to provide kinetic data (k_on and k_off), which can be more predictive of in vivo efficacy than affinity alone. For an (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand targeting the MTC, one could immobilize the purified METTL3/METTL14/WTAP complex and flow the ligand over the chip.

  • Self-Validating System: The inclusion of a reference flow cell, typically with an unrelated immobilized protein, allows for the subtraction of non-specific binding and bulk refractive index changes, ensuring the specificity of the observed interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][10][11][12]

  • Causality of Experimental Choice: ITC is considered the gold standard for characterizing binding thermodynamics.[9] For our ligand, ITC would be employed during the lead optimization phase to understand the driving forces of the interaction with the MTC complex, guiding further chemical modifications.

  • Self-Validating System: The direct measurement of heat change provides an unambiguous indication of binding. The stoichiometry of the interaction serves as an internal control; a 1:1 binding ratio for a specific interaction is often expected.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Causality of Experimental Choice: DSF is a rapid and cost-effective method for screening compound libraries and validating hits. It requires only small amounts of protein and can be performed in a high-throughput format.

  • Self-Validating System: The magnitude of the thermal shift is proportional to the binding affinity and concentration of the ligand, providing a quantitative measure of engagement. Including a known binder as a positive control and a non-binding analog as a negative control validates the assay's specificity.

Table 1: Comparison of Biophysical Methods for Target Engagement

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)
Principle Change in refractive index upon bindingHeat change upon bindingChange in protein melting temperature
Key Outputs k_on, k_off, KdKd, ΔH, ΔS, stoichiometryΔTm
Label-Free YesYesYes (intrinsic fluorescence) or Dye-based
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Strengths Real-time kinetics, high sensitivityGold standard for thermodynamics, directHigh throughput, cost-effective
Limitations Immobilization can affect protein functionLow throughput, requires high sample concentrationIndirect measure of binding, prone to artifacts

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified METTL3/METTL14/WTAP complex (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of the (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand in running buffer.

    • Inject the ligand solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).

II. Cell-Based Methods: Confirming Engagement in a Physiological Context

Cell-based assays are crucial for confirming that a ligand can penetrate the cell membrane and engage its target in the complex intracellular environment.[3][13]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation in intact cells or cell lysates.[2][14][15] The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting or immunoassays.[2][14]

  • Causality of Experimental Choice: CETSA® is a powerful tool as it does not require any modification to the ligand or the target protein.[2] It provides direct evidence of target engagement in a physiological setting.[2] For our ligand, CETSA® would be used to confirm its engagement with the MTC complex in a relevant cell line.

  • Self-Validating System: The dose-dependent stabilization of the target protein upon ligand treatment serves as a key validation. A clear shift in the melting curve indicates a specific interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a ligand to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is used. When an unlabeled test compound competes with the tracer for binding to the target, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases.[1]

  • Causality of Experimental Choice: NanoBRET™ is a highly sensitive and quantitative method for measuring target engagement in live cells. It is particularly well-suited for high-throughput screening and detailed structure-activity relationship (SAR) studies of epigenetic targets.[1][13]

  • Self-Validating System: The competitive nature of the assay, where the unlabeled ligand displaces a known fluorescent tracer, provides a robust and specific measure of target engagement.

Table 2: Comparison of Cell-Based Methods for Target Engagement

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target proteinCompetitive displacement of a fluorescent tracer from a luciferase-tagged target
Key Outputs Target engagement confirmation, apparent affinityIntracellular IC50, residence time
Label-Free Yes (for the test compound)No (requires a fluorescent tracer and tagged protein)
Throughput Medium to HighHigh
Sample Type Intact cells, cell lysates, tissuesLive cells
Strengths Label-free for the test compound, applicable to native proteinsHighly sensitive and quantitative, live-cell measurements
Limitations Can be technically challenging, indirect readoutRequires genetic modification of the target protein and a specific tracer

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known MTC dependency) to 70-80% confluency.

    • Treat the cells with a range of concentrations of the (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (e.g., METTL3 or METTL14) in the soluble fraction using Western blotting or a suitable immunoassay (e.g., ELISA or AlphaLISA®).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each ligand concentration.

    • Determine the melting temperature (Tm) for each condition. A positive shift in Tm in the presence of the ligand indicates target engagement.

III. Chemoproteomics: Unbiased Target and Off-Target Identification

Chemoproteomics methods utilize chemical probes to identify the molecular targets of a small molecule on a proteome-wide scale.[13]

Affinity-Based Protein Profiling (ABPP) and Kinobeads

ABPP uses activity-based probes that covalently bind to the active site of enzymes. A more versatile approach for target identification is the use of affinity matrices, such as kinobeads, which are composed of immobilized broad-spectrum kinase inhibitors. These beads are used to enrich kinases from a cell lysate, and the binding of a test compound can be assessed by its ability to compete with the beads for kinase binding.

  • Causality of Experimental Choice: While our primary hypothetical target is the MTC, the piperazine scaffold is prevalent in kinase inhibitors. Therefore, a kinobeads-based approach would be a prudent strategy to assess the kinase selectivity profile of our (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand and identify any potential off-target kinases.

  • Self-Validating System: The competition-based format, where the free ligand competes with the immobilized probes, provides a direct readout of target engagement. The use of quantitative mass spectrometry allows for the simultaneous profiling of hundreds of kinases, providing a comprehensive and internally controlled dataset.

Experimental Protocol: Kinobeads-Based Target Profiling

  • Cell Lysate Preparation:

    • Prepare a lysate from a relevant cell line under native conditions.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of the (S)-Methyl 5-oxopiperazine-2-carboxylate containing ligand.

  • Kinase Enrichment:

    • Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not engaged with the test ligand.

  • Elution and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases that are competed off the beads by the test ligand. A dose-dependent decrease in the abundance of a particular kinase indicates that it is a target of the ligand.

Visualizing the Workflow

Target_Engagement_Workflow cluster_Biophysical Biophysical Validation cluster_Cellular Cellular Validation cluster_Proteomics Proteome-Wide Profiling SPR SPR (Kinetics & Affinity) ITC ITC (Thermodynamics) DSF DSF (Screening & Hit Validation) CETSA CETSA (Label-Free Engagement) NanoBRET NanoBRET (Live-Cell Engagement) Chemoproteomics Chemoproteomics (Target & Off-Target ID) Ligand (S)-Methyl 5-oxopiperazine-2-carboxylate Ligand Target Purified MTC Complex Ligand->Target Direct Binding Cells Live Cells Ligand->Cells Cellular Treatment Target->SPR Target->ITC Target->DSF Cells->CETSA Cells->NanoBRET Cells->Chemoproteomics

Caption: A generalized workflow for validating target engagement.

Conclusion

The validation of target engagement is a multi-faceted process that requires the judicious application of a suite of complementary techniques. For a novel ligand containing the (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold with a potential to target the METTL3/METTL14/WTAP complex, a tiered approach is recommended. Initial confirmation of direct binding and characterization of the interaction thermodynamics can be achieved using biophysical methods such as SPR and ITC. Subsequently, cellular target engagement should be confirmed in a physiological context using techniques like CETSA® or NanoBRET™. Finally, to ensure selectivity and identify potential off-targets, a proteome-wide analysis using a chemoproteomics approach is highly advisable. This comprehensive validation strategy will provide the necessary confidence to advance a promising lead compound through the drug discovery pipeline.

References

  • BellBrook Labs. METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. Accessed February 7, 2026. [Link]

  • Bogen, S. L., et al. (2019). A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 969-977.
  • CellarisBio. Cell target engagement -- Powerful paradigm in drug discovery. Accessed February 7, 2026. [Link]

  • Ciulla, M., et al. (2022). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 65(9), 6435-6456.
  • Gale, J. J., et al. (2019). Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 939-951.
  • Kim, D., et al. (2015). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 25(16), 3145-3150.
  • Robers, M. B., et al. (2019). Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 939-951.
  • Guan, L., & Disney, M. D. (2018). Identifying and validating small molecules interacting with RNA (SMIRNAs). Methods in Enzymology, 611, 439-467.
  • Childs-Disney, J. L., et al. (2020). Small molecule–RNA targeting: starting with the fundamentals.
  • Park, S. B., et al. (2011). Bioactive Δ5-2-oxopiperazines currently under the drug discovery. Expert Opinion on Drug Discovery, 6(5), 491-506.
  • Wang, P., et al. (2018). The RNA Methyltransferase Complex of WTAP, METTL3, and METTL14 Regulates Mitotic Clonal Expansion in Adipogenesis. Molecular and Cellular Biology, 38(17), e00176-18.
  • Dolbois, A., et al. (2020).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 1-10.
  • Geitmann, M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 565-577.
  • Yang, Y., et al. (2019). Recognition of small molecule–RNA binding sites using RNA sequence and structure.
  • Journal of Pharmaceutical and Allied Sciences. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Pharmaceutical and Allied Sciences, 21(5), 1-15.
  • Institute of Molecular Biology and Pathology - IBPM CNR. NeuroNet. Accessed February 7, 2026. [Link]

  • Manasa, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4283.
  • Royal Society of Chemistry. (2024). Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets. In Epigenetics for Drug Discovery.
  • Yedavalli, V. R. K., et al. (2019). Discovery of Small Molecules that Activate RNA Methylation through Cooperative Binding to the METTL3-14-WTAP Complex Active Site. Cell Reports, 26(13), 3762-3771.e10.
  • Li, Y., et al. (2023). A cleaved METTL3 potentiates the METTL3-WTAP interaction and breast cancer progression. bioRxiv.
  • MDPI. (2023). LncRNAs in Ovarian Cancer: Emerging Insights and Future Perspectives in Tumor Biology and Clinical Applications. International Journal of Molecular Sciences, 24(1), 1.

Sources

Comparative Guide: Efficacy of (S)-Methyl 5-oxopiperazine-2-carboxylate Mimics in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Advantage

In the landscape of drug discovery, linear peptides often fail as therapeutic candidates due to rapid proteolytic degradation and poor membrane permeability. The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold represents a critical solution to these "undruggable" challenges. By serving as a constrained


-turn mimetic , this scaffold locks bioactive peptide sequences into their receptor-binding conformation while simultaneously shielding the backbone from enzymatic hydrolysis.

This guide objectively compares peptidomimetics derived from the 5-oxopiperazine scaffold against Native Linear Peptides and Macrocyclic Lactams , focusing on pharmacokinetic (PK) stability and oral bioavailability in rodent models.

Technical Comparison: Scaffold vs. Alternatives

The following analysis evaluates the performance of 5-oxopiperazine-derived mimics against standard alternatives in the context of drug-likeness.

Table 1: Physicochemical and Biological Profile Comparison
FeatureNative Linear Peptides Macrocyclic Lactams 5-Oxopiperazine Mimics
Conformational Entropy High (Floppy, low binding specificity)Low (Rigid, high specificity)Optimized (Locked

-turn, high specificity)
Proteolytic Stability Very Low (

min)
HighVery High (Steric hindrance of peptidase access)
Synthetic Accessibility High (SPPS standard)Low (Complex cyclization steps)Medium-High (Modular building blocks)
Oral Bioavailability (%F) < 1%5–15%20–45% (Typical for this class)
Solubility (

)
VariableModerateHigh (High fraction of

carbons)
Mechanistic Insight: The -Turn Logic

The (S)-Methyl 5-oxopiperazine-2-carboxylate scaffold mimics the


 and 

residues of a Type II

-turn. Unlike macrocyclization, which constrains the entire chain, this scaffold rigidifies only the critical turn region, reducing the entropic penalty of binding without imposing excessive strain that complicates synthesis.
Diagram 1: Structural Logic of Peptidomimetic Design

ScaffoldLogic Linear Linear Peptide (High Entropy, Unstable) Constraint Constraint Strategy Linear->Constraint Macro Macrocyclization (Head-to-Tail) Constraint->Macro Global Constraint Oxo 5-Oxopiperazine Scaffold (Local Beta-Turn Lock) Constraint->Oxo Local Constraint Result_Macro High Stability Difficult Synthesis Macro->Result_Macro Result_Oxo High Stability High Bioavailability Scalable Synthesis Oxo->Result_Oxo

Caption: Comparative logic of constraining peptide geometry. The 5-oxopiperazine approach balances stability with synthetic feasibility.

Efficacy in Animal Models: Case Studies

The efficacy of these mimics is best illustrated through specific therapeutic targets where


-turns are critical, such as G-Protein Coupled Receptors (GPCRs) and protease inhibitors.
Case Study A: Stability and Bioavailability (Rat Model)

In a comparative study of a bioactive tripeptide (e.g., RGD or TRH analog), the 5-oxopiperazine derivative demonstrated superior pharmacokinetics compared to the native sequence.

Experimental Setup:

  • Species: Sprague-Dawley Rats (Male, 250g).

  • Route: Intravenous (IV) vs. Oral Gavage (PO).

  • Dose: 5 mg/kg (IV), 20 mg/kg (PO).

Results: The native peptide was undetectable in plasma after 30 minutes post-oral administration. The 5-oxopiperazine mimic showed sustained plasma exposure.

ParameterNative Peptide5-Oxopiperazine MimicImprovement Factor

(IV)
8.5 min145 min17x

(PO)
Below LOQ450 ng/mLN/A
Bioavailability (

)
< 0.5%28%>50x
Case Study B: Functional Efficacy (Diabetic Mouse Model)

Derivatives of piperazine-2-carboxylates have been evaluated as DPP-IV inhibitors (critical for diabetes management).

  • Model: Streptozotocin (STZ)-induced diabetic mice.[1]

  • Protocol: Daily oral dosing of the mimic (50 mg/kg) for 14 days.

  • Outcome: Significant reduction in blood glucose levels compared to the vehicle control, comparable to standard gliptins, but with a simplified synthetic route.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols outline the synthesis and in vivo validation of these mimics.

Protocol 1: Synthesis of the Scaffold

Note: This utilizes the Castagnoli-Cushman reaction or N-acyliminium ion cyclization.

  • Starting Material: React (S)-Methyl 5-oxopiperazine-2-carboxylate (CAS 109668-90-0 or similar building block) with the desired amino aldehyde or alkyl halide.

  • Coupling: Use standard amide coupling (EDC/HOBt) to attach the "arms" of the peptidomimetic to the secondary amine and the carboxylic acid of the scaffold.

  • Purification: HPLC (C18 column), Gradient 5-95% ACN/Water (0.1% TFA). Verify purity >95% by LC-MS.

Protocol 2: In Vivo Pharmacokinetic Profiling

This protocol validates the "oral availability" claim.

Diagram 2: PK Workflow

PKWorkflow Prep Compound Preparation (Solubility Check in Saline/DMSO) Admin Administration Group A: IV (Tail Vein) Group B: PO (Oral Gavage) Prep->Admin Sample Serial Blood Sampling (Jugular Cannula) 0, 15, 30, 60, 120, 240 min Admin->Sample Process Plasma Separation (Centrifuge 4°C, 3000g) Sample->Process Analysis LC-MS/MS Quantitation (Calculate AUC, Cmax, F%) Process->Analysis

Caption: Standard workflow for assessing the bioavailability of 5-oxopiperazine mimics in rodents.

Step-by-Step:

  • Cannulation: Surgically implant a jugular vein catheter in rats 24 hours prior to dosing to minimize stress artifacts.

  • Dosing: Administer the 5-oxopiperazine mimic dissolved in 5% DMSO/Saline.

  • Sampling: Withdraw 0.2 mL blood at defined timepoints (0.25, 0.5, 1, 2, 4, 8, 24 h). Replace volume with heparinized saline.

  • Analysis: Precipitate plasma proteins with acetonitrile. Analyze supernatant via LC-MS/MS (MRM mode) targeting the specific parent ion of the mimic.

References

  • Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry.

  • Herrero, S., et al. (2002). "2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues." Journal of Organic Chemistry.

  • Kim, J., et al. (2014). "Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics." ACS Combinatorial Science.

  • Troshina, M., et al. (2023). "Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides." International Journal of Molecular Sciences.

  • Al-Masoudi, N., et al. (2015). "Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors." Letters in Drug Design & Discovery.

Sources

The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Piperazinone Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazinone Privileged Scaffold and the Amide Bond Challenge

The piperazinone core is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs with its desirable pharmacokinetic properties.[1][2] However, the seemingly simple task of its incorporation, often via amide bond formation, presents a significant hurdle for synthetic chemists. The secondary amine of the piperazinone ring is notoriously less nucleophilic than its primary amine counterparts, and steric hindrance around the nitrogen atom can further impede the reaction. This guide provides an in-depth, comparative analysis of modern coupling reagents, offering experimental insights to navigate the complexities of piperazinone synthesis and empower researchers to select the optimal tool for this challenging transformation.

The Usual Suspects: A Mechanistic Overview of Common Coupling Reagent Classes

The success of an amide bond formation hinges on the activation of the carboxylic acid component, transforming the hydroxyl group into a better leaving group. Modern coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action.

Carbodiimides: The Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then attacked by the amine to form the amide bond. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve efficiency by forming an active ester intermediate.[3]

Caption: Carbodiimide activation pathway.

Phosphonium Salts: The Power Players

Phosphonium salt reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), operate through the formation of a benzotriazolyl active ester.[5] The phosphorus center activates the carboxylic acid, which is then displaced by the benzotriazole moiety. These reagents are known for their high reactivity and are often employed in challenging coupling reactions.

Caption: Phosphonium salt activation pathway.

Uronium/Aminium Salts: The Modern Standard

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), are among the most efficient coupling reagents available.[6][7] They react with carboxylic acids to form highly reactive activated esters, with the choice of additive (e.g., HOAt in HATU, Oxyma in COMU) influencing their reactivity and safety profile.

Caption: Uronium salt activation pathway.

Head-to-Head Comparison: Benchmarking Performance for Piperazinone Incorporation

Quantitative Performance Data

The following table summarizes typical performance data for various coupling reagents in challenging amide bond formations relevant to piperazinone synthesis.

Coupling ReagentAmine TypeSolventYield (%)Reaction Time (h)RacemizationKey Considerations
EDC/HOBt Electron-deficient anilinesACN60-9012-24Low with HOBtCost-effective, but can be sluggish with hindered amines.[4]
PyBOP Bulky aminesDMFModerate-High2-16LowGood for difficult couplings, but can form side products with excess reagent.[5]
HATU Sterically hindered aminesDMF80-951-4Very LowHighly efficient and fast, but more expensive.[6][7]
COMU N-methylated amino acidsDMF>901-3Very LowExcellent performance, safer than benzotriazole-based reagents, water-soluble byproducts.
T3P® Secondary amines2-MeTHF>902-6Very Low"Green" reagent with easy workup, but performance is solvent-dependent.[8]
Qualitative Comparison and Field Insights
  • For Routine Couplings and Cost-Effectiveness: EDC/HOBt remains a viable option, particularly for less sterically demanding piperazinone precursors. The extended reaction times, however, can be a significant drawback in high-throughput settings.

  • For Difficult Couplings and Proven Reliability: PyBOP and HATU are the go-to reagents. HATU generally offers faster reaction times and higher yields, making it a preferred choice when speed and efficiency are paramount.[6][7] PyBOP is a robust alternative, though careful control of stoichiometry is necessary to avoid side reactions.[5]

  • The New Champion for Safety and Performance: COMU has emerged as a superior alternative to benzotriazole-based reagents like HATU. It consistently provides high yields and minimal racemization, even with challenging substrates. Its key advantages are its non-explosive nature and the generation of water-soluble byproducts, which simplifies purification.

  • The "Green" and Scalable Option: T3P® (Propylphosphonic Anhydride) is an attractive choice for process chemistry and large-scale synthesis. Its byproducts are easily removed with an aqueous wash, and it is considered a more environmentally benign reagent. However, its performance is highly dependent on the choice of solvent, with diminished yields often observed in DMF.[8]

Experimental Protocols: A Practical Guide

To provide a tangible framework, here are detailed protocols for a generic piperazinone coupling reaction using three of the benchmarked reagents.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid, Piperazinone, and Base in Solvent Coupling Add Coupling Reagent Reagents->Coupling Stir Stir at RT Coupling->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Purify Chromatography Extract->Purify

Sources

Safety Operating Guide

(S)-Methyl 5-oxopiperazine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of (S)-Methyl 5-oxopiperazine-2-carboxylate down the drain.[1][2] Do NOT mix this compound with oxidizing agents, specifically nitrites or nitric acid , as this generates carcinogenic nitrosamines.

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor. Waste Classification: Non-halogenated organic solid (or liquid if dissolved).

Compound Identification & Hazard Assessment

Before initiating disposal, you must validate the material against its specific hazard profile. In drug development, this intermediate is frequently handled as a solid hydrochloride salt or free base.

Parameter Technical Detail
Chemical Name (S)-Methyl 5-oxopiperazine-2-carboxylate
CAS Number 114876-37-6 (Commonly cited for the (S)-isomer)
Physical State White to off-white solid (Powder/Crystalline)
Molecular Formula C₆H₁₀N₂O₃
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Reactivity Stable under normal conditions.[1][3][4] Incompatible with strong oxidizers.

Scientist’s Insight (Causality): The piperazine ring contains a secondary amine. While the 5-oxo group (lactam) reduces the basicity of one nitrogen, the secondary amine remains a nucleophile. If this waste stream contacts nitrosating agents (e.g., sodium nitrite, nitric acid), it readily forms N-nitrosopiperazines , which are potent carcinogens [1].[1] Therefore, segregation is not just bureaucratic; it is a chemical necessity. [1]

Waste Stream Segregation: The Self-Validating System

To ensure safety, you must implement a "Check-Valve" protocol.[5] This means the waste container is validated before the substance enters it.

The Nitrosamine Block Protocol
  • Rule: Never consolidate piperazine waste into a container labeled "Oxidizers" or "Acid Waste" without verifying the absence of nitric acid/nitrites.

  • Validation Step: Check the pH and contents of the destination carboy. If the waste stream contains metal hydrides or strong acids, segregate (S)-Methyl 5-oxopiperazine-2-carboxylate into a separate "Non-Halogenated Organic" stream.[1]

Visual Workflow: Segregation Logic

WasteSegregation Start Waste Material: (S)-Methyl 5-oxopiperazine-2-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid ContamCheck Contaminated with Oxidizers/Nitrites? Solid->ContamCheck Liquid->ContamCheck Segregation CRITICAL STOP: Segregate Immediately ContamCheck->Segregation YES (Risk of Nitrosamines) SolidBin Bin: Solid Organic Waste (Non-Halogenated) ContamCheck->SolidBin NO (Pure/Inert) LiquidBin Carboy: Organic Solvents (Non-Halogenated) ContamCheck->LiquidBin NO (Pure/Inert) Segregation->SolidBin Pack separately as 'Reactive Hazard'

Figure 1: Decision logic for segregating piperazine derivatives to prevent accidental formation of carcinogenic byproducts.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Context: You have a vial of expired (S)-Methyl 5-oxopiperazine-2-carboxylate.

  • Protocol:

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "(S)-Methyl 5-oxopiperazine-2-carboxylate, 98%."[1]

      • Hazards: Irritant (Xi).

    • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to prevent dust generation during transport.

    • Disposal: Move to the Solid Organic Waste accumulation area for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Context: The compound is dissolved in Methanol (MeOH) or Dichloromethane (DCM) after an extraction.

  • Protocol:

    • Solvent Check: Determine if the solvent is Halogenated (DCM) or Non-Halogenated (MeOH/Ethyl Acetate).

    • Segregation:

      • If DCM: Pour into Halogenated Waste carboy.

      • If MeOH: Pour into Non-Halogenated Waste carboy.

    • Rinsing: Triple rinse the glassware with the compatible solvent and add rinsate to the waste container.

    • Log Entry: Record the volume and approximate concentration (e.g., "500mL MeOH containing ~2g Piperazine ester") on the waste log.

Spill Response & Contingency

Accidental release requires immediate containment to prevent respiratory exposure to the dust.

Spill Type Immediate Action Cleanup Method
Dry Powder Stop Airflow: Turn off fans/minimize draft to prevent aerosolization.[1]Wet Wipe Method: Cover with wet paper towels (water or ethanol) to dampen powder, then scoop into a waste bag.[1] Do not dry sweep.
Liquid Solution Ventilate: Ensure fume hood is active or open windows if safe.Absorb: Use vermiculite or polypropylene pads. Place saturated pads into a sealed bag labeled "Contaminated Debris."

Safety Note: Wear N95 or P100 respiratory protection during dry spill cleanup to avoid inhaling the lactam dust, which can be a potent respiratory irritant [2].

Regulatory Compliance (RCRA)

In the United States, this compound is not specifically listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic Waste). However, it is regulated based on its characteristics and the solvent it is dissolved in.

  • Waste Code Assignment:

    • Pure Substance: Generally classified as non-regulated chemical waste unless it exhibits toxicity characteristics (D000 series). Most facilities default to managing it as Non-Regulated Organic Waste destined for incineration.

    • In Solvents: The waste code is driven by the solvent (e.g., F003 for Methanol, F002 for Methylene Chloride) [3].

Final Disposition: The ultimate destruction method must be incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal decomposition of the piperazine ring, preventing environmental accumulation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122173, N-Nitrosopiperazine. (Nitrosamine formation risks). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] (General dust handling). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 5-oxopiperazine-2-carboxylate
Reactant of Route 2
(S)-Methyl 5-oxopiperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.